1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
Description
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Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-methyl-2,3,6,7-tetrahydropurin-6-amine |
InChI |
InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9) |
InChI Key |
QTASQVUUUSBBEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2=C(C1N)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
1-Methyladenine (m1A): The Positively Charged Epitranscriptomic Mark
This guide synthesizes the current understanding of N1-methyladenosine (m1A) in RNA epigenetics, distinguishing between established tRNA biology and the evolving, often controversial, landscape of mRNA methylation.[1]
Executive Summary
N1-methyladenosine (m1A) is a non-canonical, positively charged modification that fundamentally alters RNA structure and function.[2][3][4][5][6][7] Unlike N6-methyladenosine (m6A), which affects RNA metabolism via "reader" protein recruitment without altering base-pairing potential, m1A introduces a methyl group at the Watson-Crick interface. This steric and electrostatic block prevents base pairing and stalls reverse transcriptase (RT), making it both a potent regulator of translation and a challenge to detect. While ubiquitous and essential in tRNA and rRNA, its presence in mRNA is rare, dynamic, and often conflated with technical artifacts—a distinction this guide rigorously clarifies.
Molecular Architecture & Chemical Biology
The Physiochemical Blockade
At physiological pH, m1A carries a positive charge.[2] This unique property distinguishes it from most other RNA modifications (like m6A or m5C), which are neutral.
-
Watson-Crick Interference: The methyl group at the N1 position sterically hinders the formation of hydrogen bonds with Thymine or Uracil.
-
Structural Impact: In tRNA, this "blockade" forces the RNA into specific tertiary conformations (e.g., the T-loop), essential for the 3D L-shape required for ribosome fit.
-
Reverse Transcription (RT) Arrest: Standard RT enzymes (e.g., M-MLV) cannot pass the m1A site, leading to cDNA truncation.[3] This "hard stop" is the basis for early detection methods but also a source of false negatives if not managed correctly.
The Enzymatic Machinery: Writers and Erasers[6][8]
The cellular control of m1A is maintained by a conserved set of methyltransferases (writers) and demethylases (erasers).[6]
Table 1: The m1A Proteome[9]
| Role | Enzyme Complex | Cellular Compartment | Primary Substrate | Mechanism & Function |
| Writer | TRMT6 / TRMT61A | Cytosol / Nucleus | tRNA (Pos 58) , mRNA (rare) | TRMT61A is the catalytic subunit; TRMT6 provides RNA binding.[3][6][8][9] Essential for tRNA stability.[3] Installs m1A in mRNA at T-loop-like structures.[1][3][10] |
| Writer | TRMT10C | Mitochondria | mt-tRNA (Pos 9) , ND5 mRNA | A component of the mitochondrial RNase P complex. Methylates ND5 mRNA to regulate mitochondrial translation.[1] |
| Writer | TRMT61B | Mitochondria | mt-tRNA (Pos 58) , mt-rRNA | Paralog of TRMT61A. Ensures proper folding of mitochondrial tRNAs and 16S rRNA. |
| Writer | RRP8 | Nucleolus | 28S rRNA | Methylates position A1322 in 28S rRNA; critical for ribosome biogenesis.[11] |
| Eraser | ALKBH3 | Cytosol / Nucleus | tRNA , mRNA | Oxidative demethylase (Fe(II)/α-KG dependent).[9][12] Preferentially acts on ssRNA. Linked to cancer cell survival and tRNA repair.[6] |
| Eraser | ALKBH1 | Mitochondria / Nucleus | tRNA (Pos 58) | Demethylates m1A in tRNAs to modulate translation initiation; activity is distinct from ALKBH3. |
Diagram 1: The Dynamic Cycle of m1A
This diagram illustrates the lifecycle of m1A, from installation by the TRMT complex to removal by ALKBH enzymes, and its downstream effects on translation.
Caption: The m1A reversible methylation cycle showing the interplay between writers (TRMTs) and erasers (ALKBH) determining RNA fate.
The mRNA Controversy: Artifacts vs. Reality
Critical Insight: Early studies using m1A-seq reported thousands of m1A sites in the 5' UTR of mRNAs.[3] Current consensus suggests most of these were artifacts.
The "Cap" Problem
The widely used m1A antibody (e.g., from MBL International) has significant cross-reactivity with the m7G cap of mRNA. Since both m1A and m7G are methylated purines, the antibody enriches for the 5' end of all mRNAs, creating false positives in the 5' UTR.
The Consensus View
-
Low Abundance: True m1A sites in mRNA are rare (approx. 0.01–0.05% of adenosines).[3]
-
Specific Motifs: Authentic sites typically reside in "T-loop-like" structures (sequence motif: GUUCRA) that mimic tRNA, allowing recognition by TRMT6/61A.[3][6]
-
Mitochondrial Exception: The ND5 transcript in mitochondria is heavily methylated by TRMT10C, serving as a verified regulatory switch.[1][5]
Technical Deep Dive: Detection Methodologies
To distinguish true m1A from artifacts, researchers must use orthogonal validation methods. Relying solely on antibody enrichment (MeRIP) is insufficient.
Recommended Protocol: m1A-seq with Dimroth Rearrangement
This method uses chemistry to validate the signal. Under alkaline conditions, m1A rearranges to m6A.[2][3] Since m6A does not stall Reverse Transcriptase, the disappearance of the "RT stop" or mutation signature confirms the original mark was m1A.
Step-by-Step Workflow
-
RNA Fragmentation: Fragment poly(A)+ RNA to ~100 nt.
-
Input Sample (Control): Save 10% of RNA.
-
Immunoprecipitation (IP): Enrich m1A-containing fragments using anti-m1A antibody.
-
Split Sample: Divide IP RNA into two aliquots:
-
Reverse Transcription: Use a high-fidelity RT (or TGIRT for mutation mapping).
-
Sequencing & Analysis:
-
True m1A Peak: Shows high pileup in Aliquot A but disappears or loses mutation signature in Aliquot B.
-
False Positive (Cap/Background): Signal remains unchanged in Aliquot B.
-
Diagram 2: Detection Logic (Dimroth Validation)
Caption: Validation of m1A sites using Dimroth rearrangement. Conversion to m6A eliminates the RT-arrest signature, confirming m1A identity.
Biological Function & Therapeutic Implications[6][15][16][17][18][19]
Translational Control
-
Mechanism: Because m1A blocks Watson-Crick pairing, it physically obstructs the ribosomal scanning complex (43S pre-initiation complex).
-
Outcome: m1A in the 5' UTR or CDS generally represses translation .[3]
-
Mitochondria: In ND5 mRNA, m1A levels are tissue-specific and developmentally regulated, tuning the production of Complex I subunits.
Cancer & Drug Development
-
ALKBH3 as a Target: ALKBH3 is often overexpressed in prostate and non-small cell lung cancers. It promotes cancer cell survival by demethylating tRNAs (increasing protein synthesis efficiency) and preventing m1A-mediated decay of oncogenic transcripts.
-
Therapeutic Strategy: Small molecule inhibitors of ALKBH3 (e.g., HUHS015) aim to restore m1A levels, destabilizing tRNAs and inducing metabolic stress in tumor cells.
References
-
Dominissini, D. et al. (2016).[10][14] "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA." Nature. Link
-
Li, X. et al. (2016). "Transcriptome-wide mapping reveals reversible and dynamic N1-methyladenosine methylome." Nature Chemical Biology. Link
-
Safra, M. et al. (2017).[2][10] "The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution." Nature. Link
-
Li, X. et al. (2017). "Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts."[15] Molecular Cell. Link
-
Grozhik, A.V. et al. (2019). "Antibody Cross-reactivity Accounts for Widespread Appearance of m1A in 5'UTRs." Nature Communications. Link
-
Liu, F. et al. (2016).[14] "ALKBH1-Mediated tRNA Demethylation Regulates Translation."[9] Cell. Link
-
Ueda, Y. et al. (2017). "ALKBH3 demethylates tRNA-derived small RNAs and regulates protein synthesis in cancer cells." Science Advances. Link
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Epitranscriptomic Dynamics: A Technical Whitepaper on N1-Methyladenosine (m1A) vs. N6-Methyladenosine (m6A)
Chemical and Structural Causality: The N1 vs. N6 Paradigm
The epitranscriptome represents a critical layer of post-transcriptional gene regulation, with over 170 distinct RNA modifications identified to date. Among these, methylation of adenosine is the most prominent. However, the exact positioning of the methyl group on the purine ring dictates entirely different biochemical properties, structural consequences, and analytical challenges.
N6-methyladenosine (m6A) involves the addition of a methyl group to the N6 amine of adenosine. Because this position does not participate in the Watson-Crick hydrogen bonding interface, m6A does not disrupt standard A-U base pairing [1]. Consequently, m6A functions primarily as a "molecular beacon," recruiting reader proteins to dictate RNA fate without fundamentally altering the transcript's thermodynamic stability.
Conversely, N1-methyladenosine (m1A) involves methylation at the N1 nitrogen. This modification is chemically disruptive. Under physiological conditions, m1A carries a positive electrostatic charge, which profoundly alters local RNA folding [2]. More importantly, the N1 methyl group sterically blocks standard Watson-Crick base pairing, forcing the formation of Hoogsteen base pairs [3]. This structural distortion is the causal mechanism behind m1A's ability to stall ribosomes during translation and stall reverse transcriptase during cDNA synthesis[4].
Quantitative Comparison of m1A and m6A Properties
To facilitate assay design and therapeutic targeting, the distinct properties of these two modifications are summarized below:
| Feature | N6-methyladenosine (m6A) | N1-methyladenosine (m1A) |
| Methylation Position | N6 amine of the purine ring | N1 nitrogen of the purine ring |
| Physiological Charge | Neutral | Positive |
| Base Pairing Impact | Maintains Watson-Crick pairing | Disrupts Watson-Crick (forms Hoogsteen pairs) |
| Primary RNA Targets | mRNA (highly abundant) | tRNA, rRNA (high); mRNA (~10x less than m6A) |
| Consensus Motif | DRACH (D=A/G/U, R=A/G, H=A/C/U) | GUUCRA |
| Transcript Location | 3' UTR, near stop codons | 5' UTR, start codons, mitochondrial CDS |
| Sequencing Bottleneck | Requires antibody enrichment | Causes reverse transcriptase (RT) stalling/mismatches |
The Epitranscriptomic Machinery: Writers, Erasers, and Readers
Both m6A and m1A are dynamically regulated by a suite of enzymes. Understanding this machinery is critical for developing targeted inhibitors in oncology and immunology.
-
The m6A Complex: m6A is deposited co-transcriptionally by a multicomponent methyltransferase "writer" complex consisting of METTL3 (the catalytic core), METTL14 (the RNA-binding scaffold), WTAP, and auxiliary proteins like VIRMA and RBM15 [5]. The mark is actively removed by "erasers" such as FTO and ALKBH5 [6].
-
The m1A Complex: m1A is installed by distinct tRNA methyltransferases that have evolved to target mRNA, primarily the TRMT6/TRMT61A complex in the cytosol and TRMT10C in the mitochondria [7]. It is erased by ALKBH1 and ALKBH3 [2].
Interestingly, both modifications share a subset of "reader" proteins. The YTH domain family (YTHDF1-3, YTHDC1) can recognize both m6A and m1A, though their binding affinities and downstream functional consequences (e.g., mRNA decay vs. translational repression) differ based on the structural context of the RNA [4].
Regulatory pathways of m6A and m1A epitranscriptomic machinery.
Analytical Workflows: Overcoming Detection Bottlenecks
The chemical differences between m6A and m1A necessitate distinct sequencing methodologies. Because m6A does not disrupt base pairing, standard RNA-seq reads it as a normal adenosine. Therefore, m6A detection relies entirely on antibody enrichment (MeRIP-seq)[8].
Conversely, m1A's disruption of Watson-Crick pairing causes reverse transcriptase to stall or incorporate incorrect bases. While this is a biological feature, it is an analytical hurdle. To achieve single-nucleotide resolution, modern m1A-seq protocols (like m1A-ID-seq) utilize a self-validating enzymatic rescue step using the AlkB demethylase [9].
Methodological divergence between m6A MeRIP-seq and single-nucleotide m1A-ID-seq.
Protocol 1: Transcriptome-wide m6A Profiling via MeRIP-Seq
This protocol relies on a self-validating Input vs. Immunoprecipitation (IP) comparison to eliminate non-specific background noise [10].
-
RNA Extraction & Quality Control: Extract total RNA (≥ 10 μg) ensuring a RIN ≥ 7.0. Isolate poly(A)+ mRNA to reduce ribosomal RNA background.
-
RNA Fragmentation: Chemically shear the mRNA into 100–200 nt fragments using divalent cations (e.g., Zn2+ or Mg2+) at 94°C for ~5 minutes [11]. Causality: Consistent shearing is critical because the resolution of the final m6A peak is strictly limited by the fragment size.
-
Immunoprecipitation (IP): Save 10% of the fragmented RNA as the "Input" control. Incubate the remaining RNA with m6A-specific antibodies conjugated to magnetic beads at 4°C for 2-4 hours.
-
Elution: Elute the m6A-enriched RNA from the beads using a free m6A competitor salt, followed by ethanol precipitation.
-
Library Prep & Sequencing: Convert both IP and Input RNA into cDNA libraries using stranded RNA-seq kits. Sequence on an Illumina platform.
-
Bioinformatics: Align reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions where the IP read density significantly exceeds the Input read density.
Protocol 2: Single-Nucleotide Resolution m1A Profiling via m1A-ID-Seq
Because m1A causes RT stalling, standard IP only provides regional resolution. This protocol introduces an enzymatic toggle (AlkB) to achieve single-base precision[9].
-
Fragmentation & IP: Fragment RNA and immunoprecipitate using m1A-specific antibodies, identical to the MeRIP-seq workflow.
-
Enzymatic Demethylation (The Causality Step): Split the m1A-enriched RNA into two parallel aliquots. Treat one aliquot with recombinant E. coli AlkB enzyme (which demethylates m1A back to unmodified Adenosine) and leave the second untreated.
-
Reverse Transcription: Perform cDNA synthesis. In the untreated sample, the positive charge and Hoogsteen pairing of m1A force the reverse transcriptase to stall or incorporate mismatched bases. In the AlkB-treated sample, standard Watson-Crick pairing is restored, and RT proceeds normally.
-
Sequencing & Mutational Profiling: Sequence both libraries. Bioinformatically scan for sites showing high mismatch/truncation rates in the untreated library that completely disappear in the AlkB-treated library. This differential signature validates the exact nucleotide harboring the m1A modification.
Translational Implications for Drug Development
The distinct mechanisms of m1A and m6A offer unique therapeutic vulnerabilities. Dysregulation of m6A writers (e.g., METTL3) and erasers (e.g., FTO) is heavily implicated in acute myeloid leukemia and glioblastoma, making them prime targets for small-molecule inhibitors currently in clinical trials[12].
Conversely, m1A dysregulation is emerging as a critical factor in mitochondrial disorders and tumor immune evasion. Because m1A directly inhibits translation elongation, modulating m1A erasers like ALKBH3 can theoretically restore the translation of tumor-suppressor proteins that have been epigenetically silenced at the translational level [4]. Understanding the fundamental chemical differences between these two modifications is the first step in designing the next generation of epitranscriptomic targeted therapies.
References
-
MeRIP Sequencing (m6A Analysis) - CD Genomics. CD Genomics. Available at:[Link]
-
Protocol for antibody-based m6A sequencing of human postmortem brain tissues. Cell STAR Protocols. Available at:[Link]
-
The Proteins of mRNA Modification: Writers, Readers, and Erasers. NIH PubMed Central. Available at:[Link]
-
A low-cost, low-input method establishment for m6A MeRIP-seq. Portland Press Bioscience Reports. Available at:[Link]
-
m1A RNA Methylation Analysis - CD Genomics. CD Genomics. Available at:[Link]
-
The roles of writers, erasers, and readers in the m6A modification of mRNA. ResearchGate. Available at:[Link]
-
Exploring m6A RNA Methylation: Writers, Erasers, Readers. EpigenTek. Available at:[Link]
-
An Overview of Current Detection Methods for RNA Methylation. NIH PubMed Central. Available at:[Link]
-
Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA. Oxford Academic Genomics, Proteomics & Bioinformatics. Available at:[Link]
-
Regulator genes for m6A/m5C/m1A methylation & HCC. Dove Medical Press. Available at:[Link]
-
Harnessing m1A modification: a new frontier in cancer immunotherapy. Frontiers in Immunology. Available at:[Link]
-
m1A RNA Modification in Gene Expression Regulation. MDPI Cells. Available at:[Link]
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An In-Depth Technical Guide to the Formation and Cellular Management of 1-Methyladenine in DNA
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The integrity of the genetic code is under constant assault from both endogenous and exogenous alkylating agents, leading to a variety of DNA lesions. Among these, 1-methyladenine (1-meA) represents a particularly cytotoxic and mutagenic form of DNA damage. Its formation at the N1 position of adenine disrupts the Watson-Crick base pairing, thereby posing a significant barrier to DNA replication and transcription. This technical guide provides a comprehensive overview of the formation of 1-meA, its profound biological consequences, and the intricate cellular mechanisms that have evolved to counteract this threat. We will delve into the chemical etiology of 1-meA, explore the direct reversal repair pathway mediated by the AlkB family of dioxygenases, and discuss the role of translesion synthesis as a tolerance mechanism. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of 1-meA, the assessment of repair enzyme activity, and the study of DNA damage response pathways, equipping researchers with the knowledge and methodologies to advance our understanding of this critical area of genome maintenance and its implications in disease and therapy.
The Chemical Etiology and Biological Significance of 1-Methyladenine
Formation of 1-Methyladenine: A Tale of Two Mechanisms
The methylation of the N1 position of adenine in DNA is not a random event but is governed by the chemical nature of the attacking alkylating agent. These agents are broadly classified into two categories based on their reaction mechanism: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).
-
SN1 Alkylating Agents: These compounds, such as N-methyl-N-nitrosourea (MNU), form a highly reactive carbocation intermediate that can attack various nucleophilic sites on DNA bases. While they can generate a spectrum of adducts, they are less prone to forming 1-meA.
-
SN2 Alkylating Agents: Agents like methyl methanesulfonate (MMS) and dimethyl sulfate (DMS) are major inducers of 1-meA.[1] These molecules transfer a methyl group directly to a nucleophilic center in a single, concerted step. The N1 position of adenine, particularly in single-stranded DNA regions that arise during replication and transcription, is a primary target for SN2 alkylating agents.[1][2]
The chemical structure of 1-methyladenine is depicted below:
Figure 1: Chemical structure of 1-methyladenine (1-meA).
The Biological Fallout: Cytotoxicity and Mutagenicity
The presence of a methyl group at the N1 position of adenine has profound consequences for DNA integrity and cellular function. This modification directly disrupts the hydrogen bonding face of the adenine base, preventing the formation of a canonical Watson-Crick base pair with thymine.[2][3] This disruption leads to several detrimental outcomes:
-
Replication Blockade: The distorted geometry of the 1-meA lesion presents a formidable obstacle to the processive movement of replicative DNA polymerases, leading to stalled replication forks.[2][4]
-
Cytotoxicity: Unrepaired 1-meA lesions are highly cytotoxic, as the persistent stalling of replication forks can trigger programmed cell death (apoptosis).[2][3]
-
Mutagenicity: While a potent replication block, if bypassed, 1-meA can be mutagenic. However, studies have shown its mutagenic potential to be relatively low compared to other lesions, with a higher propensity to cause cytotoxic effects.[4]
The following table summarizes the key properties and biological effects of 1-meA:
| Property | Description | References |
| Formation | Primarily by SN2 alkylating agents (e.g., MMS, DMS) at the N1 position of adenine, especially in single-stranded DNA. | [1] |
| Chemical Nature | A methylated purine base with a disrupted Watson-Crick pairing face. | [2][3] |
| Primary Biological Effect | Potent block to DNA replication and transcription. | [2][4] |
| Consequence | High cytotoxicity due to stalled replication forks. | [2][3] |
| Mutagenicity | Low, but can lead to misincorporation if bypassed by translesion synthesis polymerases. | [4] |
Cellular Defense Mechanisms Against 1-Methyladenine
Cells have evolved sophisticated and efficient mechanisms to counteract the deleterious effects of 1-meA. These strategies can be broadly categorized into direct damage reversal and damage tolerance.
Direct Reversal Repair: The AlkB Family of Dioxygenases
The primary and most efficient defense against 1-meA is direct reversal repair, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[5] In humans, the key enzymes involved are ALKBH2 and ALKBH3.[2]
Mechanism of Action: These enzymes utilize a remarkable oxidative demethylation mechanism to directly restore the undamaged adenine base. The process involves the following key steps:
-
Substrate Recognition: The AlkB enzyme recognizes and binds to the 1-meA lesion within the DNA.
-
Oxidative Demethylation: In the presence of Fe(II), α-ketoglutarate, and molecular oxygen, the enzyme hydroxylates the aberrant methyl group.
-
Formaldehyde Release: The resulting hydroxymethyl group is unstable and is spontaneously released as formaldehyde.
-
Base Restoration: The adenine base is restored to its original, undamaged state, and the DNA backbone remains intact.
This elegant repair mechanism is highly efficient and error-free, as it does not involve the excision of the damaged base or the synthesis of new DNA.
The signaling pathway for AlkB-mediated direct reversal repair is illustrated in the following diagram:
Caption: Translesion synthesis pathway for bypassing a 1-meA lesion.
DNA Damage Response and Checkpoint Activation
The presence of 1-meA lesions and the resulting stalled replication forks trigger a broader cellular response known as the DNA Damage Response (DDR). The DDR is a complex signaling network that coordinates cell cycle progression with DNA repair.
Key players in the DDR activated by replication stress include the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is recruited to sites of stalled replication forks and initiates a signaling cascade that leads to:
-
Cell Cycle Arrest: Halting the cell cycle provides more time for DNA repair to occur before the cell attempts to divide with a damaged genome. [6]* Activation of Repair Factors: The DDR can upregulate the expression and activity of DNA repair proteins, including those of the AlkB family.
-
Apoptosis Induction: If the damage is too extensive to be repaired, the DDR can trigger programmed cell death to eliminate the compromised cell. [7] The interplay between 1-meA damage and the DNA damage response is a critical determinant of cell fate.
Experimental Methodologies for the Study of 1-Methyladenine
A thorough understanding of 1-meA requires robust and sensitive experimental techniques. This section provides detailed, step-by-step protocols for the key experiments in this field.
Quantification of 1-Methyladenine in DNA by UHPLC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of DNA adducts, including 1-meA. [8][9][10] Experimental Workflow:
Caption: Workflow for 1-meA quantification by UHPLC-MS/MS.
Step-by-Step Protocol:
-
Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
Enzymatic Digestion to Nucleosides:
-
To a solution containing 10-20 µg of genomic DNA, add a cocktail of enzymes for complete digestion to individual nucleosides. A typical cocktail includes:
-
Nuclease P1
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Filter the reaction mixture to remove proteins and other macromolecules.
-
-
UHPLC Separation:
-
Inject the digested nucleoside sample onto a reverse-phase C18 column of a UHPLC system.
-
Separate the nucleosides using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the UHPLC is directed to the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify 1-meA and unmodified deoxyadenosine (dA).
-
MRM Transition for 1-meA: Precursor ion (m/z) -> Product ion (m/z)
-
MRM Transition for dA: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of 1-meA and dA standards.
-
Integrate the peak areas of 1-meA and dA from the sample chromatograms.
-
Quantify the amount of 1-meA relative to the amount of dA in the sample, typically expressed as the number of 1-meA adducts per 106 dA.
-
In Vitro Assay of AlkB Enzyme Activity
A fluorescence-based assay provides a continuous and sensitive method for measuring the demethylation activity of AlkB enzymes. [11]This assay couples the release of formaldehyde from the demethylation reaction to the reduction of NAD+ by formaldehyde dehydrogenase (FDH), which can be monitored fluorometrically.
Step-by-Step Protocol:
-
Preparation of 1-meA-Containing Oligonucleotide Substrate:
-
Reaction Setup:
-
Prepare a reaction buffer containing:
-
HEPES buffer (pH 7.5-8.0)
-
Fe(II) sulfate
-
α-ketoglutarate
-
Ascorbic acid
-
Formaldehyde dehydrogenase (FDH)
-
NAD+
-
-
Add the purified AlkB enzyme (e.g., recombinant ALKBH2 or ALKBH3) to the reaction mixture.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the 1-meA-containing oligonucleotide substrate.
-
Immediately place the reaction in a fluorometer and monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.
-
Perform the assay with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) of the AlkB enzyme for the 1-meA substrate.
-
Translesion Synthesis (TLS) Assay
An in vitro TLS assay can be used to assess the ability of different DNA polymerases to bypass a 1-meA lesion.
Step-by-Step Protocol:
-
Preparation of the DNA Substrate:
-
Anneal a short, radiolabeled or fluorescently labeled primer to a single-stranded DNA template containing a site-specific 1-meA lesion.
-
-
Reaction Setup:
-
Prepare a reaction buffer containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
DTT
-
dNTPs
-
-
Add the purified DNA polymerase to be tested (e.g., a replicative polymerase or a TLS polymerase).
-
-
Reaction and Analysis:
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products by autoradiography or fluorescence imaging.
-
-
Interpretation of Results:
-
The appearance of full-length extension products indicates successful bypass of the 1-meA lesion.
-
The accumulation of primer extension products that terminate at the site of the lesion indicates that the polymerase is blocked by 1-meA.
-
Concluding Remarks and Future Directions
The formation of 1-methyladenine in DNA represents a significant challenge to genome stability. The intricate interplay between the chemical properties of alkylating agents, the structural consequences of the 1-meA lesion, and the cellular repair and tolerance mechanisms highlights the complexity of maintaining the integrity of our genetic material. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the multifaceted nature of 1-meA DNA damage.
Future research in this field is poised to address several key questions:
-
The interplay between different DNA repair pathways: How does the cell coordinate direct reversal repair, base excision repair, and other pathways in response to a complex mixture of alkylation damage?
-
The role of chromatin context: How does the packaging of DNA into chromatin influence the formation and repair of 1-meA?
-
Therapeutic implications: Can our understanding of 1-meA formation and repair be leveraged to develop more effective and targeted cancer chemotherapies? By inhibiting AlkB enzymes, can we sensitize cancer cells to alkylating agents?
By continuing to unravel the complexities of 1-meA metabolism, we can gain deeper insights into the fundamental processes of DNA damage and repair, with the ultimate goal of translating this knowledge into improved human health.
References
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Mikhailov, S. N., Rozenski, J., Efimtseva, E. V., Busson, R., Van Aerschot, A., & Herdewijn, P. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic acids research, 30(5), 1124–1131. [Link]
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Zhong, Y., et al. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 12(9), 734. [Link]
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Rindgen, D., et al. (2006). ANALYSIS OF DNA ADDUCTS FROM CHEMICAL CARCINOGENS AND LIPID PEROXIDATION USING LIQUID CHROMATOGRAPHY AND ELECTROSPRAY MASS SPECTROMETRY. Chemical research in toxicology, 19(8), 993-1004. [Link]
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Koc, H., & Swenberg, J. A. (2010). Analytical methods in DNA and protein adduct analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(17-18), 1334–1343. [Link]
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Wang, P., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega, 2(11), 8393-8399. [Link]
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Wang, Y., et al. (2022). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 23(2), 989. [Link]
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Mikhailov, S. N., et al. (2006). Chemical Incorporation of 1-Methyladenosine, Minor tRNA Component, into Oligonucleotides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1083-1085. [Link]
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Kennelly, J. C., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and molecular mutagenesis, 35(3), 222–233. [Link]
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Glen Research. (2007). 1-Methyl-Adenine in nucleic acids. Glen Report, 19(1), 2-3. [Link]
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Johnson, R. E., et al. (2015). Genetic Control of Replication through N1-methyladenine in Human Cells. The Journal of biological chemistry, 290(49), 29215–29224. [Link]
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Mikhailov, S. N., et al. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic acids research, 30(5), 1124–1131. [Link]
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Hu, J., et al. (2023). Genome-wide mapping of protein–DNA damage interaction by PADD-seq. Nucleic Acids Research, 51(7), e39. [Link]
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Mikhailov, S. N., et al. (2002). Chemical incorporation of 1-methyladenosine into oligonucleotides. ResearchGate. [Link]
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Maiti, A., & Drohat, A. C. (2011). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic acids research, 39(9), e61. [Link]
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Biocompare. (2020). The Best Ways to Study DNA and Protein Interactions. Biocompare: The Buyer's Guide for Life Scientists. [Link]
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McLenigan, M. P., et al. (2018). Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. The Journal of biological chemistry, 293(4), 1189–1196. [Link]
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Refeyn. (2022). Studying protein-DNA interactions with mass photometry. [Link]
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Wu, J., et al. (2020). A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Nucleic acids research, 48(22), e130. [Link]
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Kai, M., et al. (2003). Checkpoint activation regulates mutagenic translesion synthesis. Genes & development, 17(1), 84–97. [Link]
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Clark, T. A., et al. (2020). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in molecular biology (Clifton, N.J.), 2198, 79–90. [Link]
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Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. SpringerLink. [Link]
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Wang, H., et al. (2008). Effect of 1-methyladenine on double-helical DNA structures. Nucleic acids research, 36(10), 3243–3250. [Link]
-
Li, X., et al. (2023). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Genes & Diseases, 10(3), 856-869. [Link]
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Tisi, R., & Fantini, D. (2023). Checkpoint activation and recovery. Current Genetics, 69(3), 263-270. [Link]
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Di Girolamo, F., et al. (2021). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research, 20(5), 2273-2290. [Link]
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Egger, P. A., et al. (2023). Protocol to analyze endogenous translesion DNA synthesis in single mammalian cells. STAR protocols, 4(3), 102361. [Link]
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Heller, I., et al. (2014). Optical Methods to Study Protein-DNA Interactions in Vitro and in Living Cells at the Single-Molecule Level. Micromachines, 5(4), 850-881. [Link]
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Zhou, J., et al. (2025). Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells. PLoS ONE, 20(8), e0329272. [Link]
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Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. ResearchGate. [Link]
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Egger, P. A., et al. (2023). Protocol to analyze endogenous translesion DNA synthesis in single mammalian cells. STAR protocols, 4(3), 102361. [Link]
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Wu, J., et al. (2020). Establishment of the high-throughput screening system for AlkB. (A) The... ResearchGate. [Link]
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Clark, T. A., et al. (2021). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. PMC. [Link]
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Gutierrez, A., et al. (2021). 1-methyladenine:adenine and 3-methylcytosine:adenine base pairings,... ResearchGate. [Link]
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Saldivar, J. C., et al. (2017). The Intra-S Checkpoint Responses to DNA Damage. Genes, 8(9), 225. [Link]
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Hedglin, M., et al. (2016). Characterization of human translesion DNA synthesis across a UV-induced DNA lesion. eLife. [Link]
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Tkach, J. M., et al. (2023). Mec1- independent activation of the Rad53 checkpoint kinase revealed by quantitative analysis of protein localization dynamics. eLife. [Link]
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Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 101(39), 14051–14056. [Link]
-
Falnes, P. Ø., et al. (2004). Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins. Nucleic acids research, 32(21), 6260–6267. [Link]
-
van den Dungen, R., et al. (2025). ALKBH1 activity in vitro and human cell lines by isotope dilution mass spectrometry. bioRxiv. [Link]
-
Nakagawa, O., et al. (2013). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein journal of organic chemistry, 9, 2396–2403. [Link]
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Zegerman, P., & Diffley, J. F. (2010). The DNA damage checkpoint response to replication stress: A Game of Forks. Frontiers in bioscience (Landmark edition), 15, 936–956. [Link]
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Thermodynamic Stability of 1-Methyladenine Tautomers: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic stability of 1-methyladenine (1-mA) tautomers. It is designed for researchers in structural biology, nucleic acid chemistry, and drug development.
Executive Summary
1-Methyladenine (1-mA) represents a critical "lesion" and epigenetic marker in nucleic acids. Unlike canonical adenine, which exists exclusively in the amino form, 1-mA introduces a tautomeric singularity : the N1-methylation blocks the canonical Watson-Crick face, forcing the neutral base into a rare imino tautomer or a zwitterionic state. This guide dissects the thermodynamic landscape of these tautomers, their energetic penalties in gas vs. solution phases, and the specific mechanism by which the AlkB enzyme exploits this instability for repair.
The Structural Paradox of 1-Methyladenine
Chemical Architecture & pKa
Canonical adenine exists as the N9H-amino tautomer. The exocyclic amine at C6 acts as a hydrogen bond donor, and N1 acts as an acceptor.
Methylation at the N1 position creates a steric and electronic conflict:
-
Steric Blockade: The methyl group at N1 prevents the formation of the canonical Watson-Crick hydrogen bond.
-
Valency Conflict: In the neutral state, N1 cannot accept a double bond (as in the aromatic pyrimidine ring of adenine) while bonded to a methyl group without creating a positive charge.
Consequently, 1-mA exists in two distinct ionization states depending on pH:
-
Cationic Form (
): Dominant at physiological pH (pKa 8.25 – 9.3). The N1 is protonated/methylated (quaternary), and the C6 exocyclic group remains an amine ( ). -
Neutral Form (
): Dominant in hydrophobic pockets or alkaline conditions. To maintain neutrality, the molecule must lose a proton. Since N1 is blocked, the proton is lost from the exocyclic amine, forcing a tautomeric shift to the imino form ( ).
The Tautomeric Landscape
For neutral 1-mA, the competition is strictly between the Imino and Amino (Zwitterionic) forms.
| Tautomer | Structure Description | Electronic Character |
| (E)-Imino-N9H | Exocyclic N6=C6 double bond; H on N6 points away from N1-Me. | Global Minimum (Gas Phase). Stable neutral form. |
| (Z)-Imino-N9H | Exocyclic N6=C6 double bond; H on N6 points toward N1-Me. | Destabilized by steric clash with N1-Me. |
| Amino-N9H | Exocyclic N6-NH2; N1-Me. | Zwitterionic ( |
Thermodynamic Stability Analysis
Gas Phase Stability (DFT/Ab Initio)
In the absence of solvent, the imino form is thermodynamically superior. The "amino" form of neutral 1-mA would require charge separation (zwitterion) or loss of aromaticity, incurring a massive energetic penalty.
-
Global Minimum: (E)-Imino-N9H.
-
Relative Energy: The zwitterionic amino form lies 12–19 kcal/mol higher in energy than the imino form.[1]
-
Dipole Moment: The imino forms possess significant dipole moments (
D), but the zwitterion has an even larger dipole, making it highly sensitive to environmental polarity.
Aqueous Solution Stability
Solvation drastically alters the landscape. Water molecules stabilize the charge separation of the zwitterionic amino form and the cationic form.
-
Hydration Effect: Explicit water solvation reduces the energy gap between the imino and amino forms, but the imino form remains the preferred neutral species .
-
Physiological Reality: At pH 7.4, the high pKa means 1-mA is primarily protonated (
). However, enzymes like AlkB often sequester the base into hydrophobic active sites, potentially forcing the base into its neutral imino state to facilitate catalysis.
Quantitative Energy Comparison (Gas Phase)
| Tautomer Species | Relative Energy ( | Boltzmann Population (298 K) |
| (E)-Imino-N9H | 0.0 (Reference) | > 99.9% |
| (Z)-Imino-N9H | +2.5 – 4.0 | < 0.1% |
| Amino (Zwitterion) | +12.0 – 19.0 | ~ 0 |
| Amino (Cation) | N/A (Different charge state) | Dominant at pH < 8 |
Visualization of Tautomeric Equilibria
The following diagram illustrates the equilibrium between the cationic physiological form and the neutral tautomers relevant in enzymatic pockets.
Figure 1: Tautomeric equilibrium of 1-methyladenine. The shift from the physiological cation to the neutral imino form is driven by deprotonation, while the neutral amino form is a high-energy zwitterion.
Biological Implications & Repair Mechanisms[2]
Hoogsteen Base Pairing
Because the N1-Watson-Crick face is blocked by the methyl group, 1-mA cannot form standard A-T base pairs. Instead, it adopts a Hoogsteen geometry , pairing with Thymine via the N7 and N6 positions. This alters the DNA helix diameter and stability, often stalling replication polymerases.
AlkB-Mediated Oxidative Demethylation
The AlkB protein (and human homologs ALKBH2/3) repairs 1-mA. The mechanism relies on recognizing the specific electronic signature of the methylated base.
Mechanism of Action:
-
Substrate Binding: AlkB binds the damaged base in a hydrophobic pocket.
-
Oxidation: An Iron(II) and
-ketoglutarate cofactor system generates a reactive Ferryl-oxo ( ) species.[2] -
Hydroxylation: The enzyme hydroxylates the N1-methyl group, forming an unstable hydroxymethyl intermediate.
-
Spontaneous Dealkylation: The intermediate collapses, releasing formaldehyde and restoring the canonical Adenine.
Figure 2: The direct reversal repair pathway of 1-methyladenine by AlkB.
Experimental Protocols for Tautomer Analysis
To validate thermodynamic models, the following experimental workflows are recommended.
NMR Spectroscopy (Solution Phase)
NMR is the gold standard for distinguishing imino vs. amino protons in solution.
Protocol:
-
Sample Prep: Dissolve 1-mA in 90% H2O / 10% D2O (to prevent rapid exchange of labile protons) at varying pH (6.0 – 10.0).
-
Acquisition: Run 1D
NMR with water suppression (WATERGATE or excitation sculpting). -
Target Signals:
-
Cation (
): Look for broad amino protons around 8.5–9.0 ppm. -
Neutral Imino: Look for a distinct downfield shift of the N6-H proton (> 10 ppm) if the exchange rate is slow enough (requires low temperature, ~278 K).
-
-
15N-HMQC: Use
-labeled 1-mA. The N1 chemical shift will change drastically between the protonated ( -like character) and neutral imino ( ) forms.
X-Ray Crystallography (Protein-Bound)
To visualize the tautomer bound to AlkB:
-
Crystallization: Co-crystallize AlkB (catalytically inactive mutant, e.g., H131A) with dsDNA containing a central 1-mA lesion.
-
Resolution: Aim for < 2.0 Å resolution.
-
Density Analysis: Examine the electron density around N1 and N6. The distance between N6 and the H-bond acceptor in the protein pocket can infer the protonation state (Amino
requires two acceptors; Imino requires one).
References
-
Delaney, J. C., & Essigmann, J. M. (2004).[3] Mutagenesis, genotoxicity, and repair of 1-methyladenine... in Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056. Link
-
Falnes, P. O., et al. (2002). AlkB-mediated oxidative demethylation reverses DNA damage in Escherichia coli.[4] Nature, 419, 178-182. Link
-
Hobza, P., et al. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase. Journal of Physical Chemistry A, 107, 6361-6369. Link
-
Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine: Dimroth Rearrangement and Reversible Reduction. Biochemistry, 7(10), 3453–3458. Link
-
Yang, C. G., et al. (2008). Crystal structures of DNA/RNA repair enzymes AlkB and ABH2 bound to dsDNA. Nature, 452, 961-965. Link
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The Definitive Guide to 1-Methyladenine in Human Urine: A Biomarker of RNA Dynamics and Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-methyladenine (m1A) as a urinary biomarker, reflecting the systemic turnover of transfer RNA (tRNA). As a modified nucleoside, the quantification of m1A in urine offers a non-invasive window into fundamental biological processes and pathological states, including cancer and metabolic disorders. This document delves into the molecular origins of urinary 1-methyladenine, details validated analytical methodologies for its precise quantification, presents a summary of reported physiological and pathological concentrations, and explores its burgeoning clinical significance. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory implementation.
Introduction: The Epigenetic Fingerprint in Urine
Post-transcriptional modifications of RNA, particularly on tRNA, are crucial for maintaining cellular homeostasis.[1] These modifications, including methylation, are dynamic and reflect the current metabolic state of the organism. 1-methyladenosine (m1A) is a prevalent modification found in various RNA species, with the highest abundance in tRNA.[1] The catabolism of these modified RNAs releases their constituent nucleosides, which are subsequently excreted in the urine.[1] Consequently, the urinary concentration of 1-methyladenine serves as a direct, non-invasive biomarker of whole-body RNA turnover and metabolic activity. For researchers and clinicians, this provides a powerful tool to investigate disease states and monitor therapeutic interventions.
The Biological Provenance of Urinary 1-Methyladenine
Urinary 1-methyladenine originates from the breakdown of cellular RNA, primarily tRNA.[1] The methylation of adenosine at the N1 position to form 1-methyladenosine is a critical post-transcriptional modification that ensures the structural stability and proper function of tRNA.[2]
The m1A Modification Machinery
The addition of a methyl group to adenosine is catalyzed by a class of enzymes known as tRNA methyltransferases. The TRMT6/61A complex is a key "writer" of the m1A modification at position 58 of many tRNAs, a modification crucial for stabilizing the tRNA structure.[2] This process is dynamic, with "eraser" enzymes like ALKBH1 and ALKBH3 capable of removing the methyl group, thereby regulating tRNA function and stability.[2][3] "Reader" proteins then recognize the m1A modification and mediate its downstream effects.[1]
From Cellular RNA to Urinary Biomarker
Cellular turnover and apoptosis lead to the degradation of RNA molecules into their constituent nucleosides. These modified nucleosides, including 1-methyladenosine, are released into the bloodstream. Due to its low molecular weight and limited interaction with serum proteins, 1-methyladenosine is efficiently filtered by the kidneys and excreted into the urine as 1-methyladenine.[4][5] A study in rats demonstrated that a significant portion of administered 1-methyladenosine is excreted unchanged in the urine.[6]
Figure 1: Biogenesis of urinary 1-methyladenine.
Analytical Methodologies for Quantification
The accurate quantification of 1-methyladenine in urine requires sensitive and specific analytical methods. The two predominant techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.
The goal of sample preparation is to remove interfering substances from the urine matrix and concentrate the analyte.
Step-by-Step Protocol for Solid-Phase Extraction (SPE):
-
Sample Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is ideal, but first-morning voids are also commonly used. Record the total volume.
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cellular debris and precipitates.
-
Internal Standard Spiking: Add an isotopic internal standard (e.g., d3-1-methyladenine) to a known volume of the supernatant. This is critical for correcting for matrix effects and variations in extraction efficiency.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol followed by equilibration with deionized water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak acid solution (e.g., 0.1 N HCl) to remove neutral and acidic interferences, followed by a wash with methanol to remove non-polar interferences.
-
Elution: Elute the retained 1-methyladenine and the internal standard using a basic methanol solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like 1-methyladenine. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both 1-methyladenine and its isotopic internal standard.
Figure 2: LC-MS/MS workflow for urinary 1-methyladenine.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for quantifying 1-methyladenine, particularly suitable for screening large numbers of samples. Commercially available kits are available for this purpose.
In a competitive ELISA for 1-methyladenine, a known amount of 1-methyladenine is coated onto the wells of a microplate. The urine sample (containing an unknown amount of 1-methyladenine) is mixed with a specific primary antibody against 1-methyladenine and added to the well. The free 1-methyladenine in the sample competes with the coated 1-methyladenine for binding to the primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of 1-methyladenine in the sample.
-
Sample Preparation: Urine samples are typically diluted with the assay buffer provided in the kit.
-
Standard Curve Preparation: A series of standards with known concentrations of 1-methyladenine are prepared to generate a standard curve.
-
Assay Procedure:
-
Add diluted samples and standards to the wells of the 1-methyladenine-coated plate.
-
Add the anti-1-methyladenine primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader. The concentration of 1-methyladenine in the samples is determined by interpolating their absorbance values from the standard curve.
Physiological and Pathological Levels of Urinary 1-Methyladenine
The concentration of 1-methyladenine in urine can vary depending on several factors, including age, diet, and disease state.[7] It is crucial to establish reference ranges in a healthy population to accurately interpret pathological deviations.
| Population | 1-Methyladenine Concentration | Method | Reference |
| Healthy Individuals (n=31) | Mean: 28.3 ± 7.9 ng/mL (in serum) | ELISA | [4][5] |
| Healthy Individuals | Cut-off value: 3.23 nmol/µmol creatinine (in urine) | ELISA | [4][5] |
| Colorectal Cancer Patients | Higher than healthy controls | Not specified | [3] |
| Cancer Patients (general) | Elevated in 11 out of 25 cases (urine) | ELISA | [4][5] |
Note: Urinary concentrations are often normalized to creatinine to account for variations in urine dilution.
Clinical Significance and Applications
The quantification of urinary 1-methyladenine has emerged as a promising tool in clinical research and diagnostics, particularly in oncology.
Cancer Biomarker
Elevated levels of urinary 1-methyladenine have been reported in patients with various types of cancer, including colorectal, breast, ovarian, and cervical cancers.[1][3] The increased RNA turnover in rapidly proliferating cancer cells is believed to be the primary reason for this elevation.[1] Studies have shown that urinary 1-methyladenine levels can correlate with tumor stage and may serve as a prognostic indicator.[3] Furthermore, its combination with other tumor markers, such as CA15-3 for breast cancer, can improve diagnostic sensitivity.[1]
Monitoring Therapeutic Response
Changes in urinary 1-methyladenine levels may reflect the response of a tumor to therapy. A decrease in its concentration could indicate a positive response, while a sustained or increased level might suggest treatment resistance or disease progression. This application requires further validation in large-scale clinical trials.
Drug Development and Pharmacology
The study of urinary 1-methyladenine can also be valuable in drug development. For instance, drugs that affect RNA metabolism or induce cellular stress could potentially alter its excretion levels. Monitoring these changes can provide insights into the mechanism of action and off-target effects of new therapeutic agents.
Factors Influencing Urinary 1-Methyladenine Levels
Several factors can influence the urinary excretion of 1-methyladenine, and these should be considered when interpreting results.
-
Diet: The intake of certain foods, particularly those rich in nucleic acids like meat, may influence urinary nucleoside levels.[8]
-
Age: Age-related changes in metabolism and cellular turnover can affect the baseline excretion of 1-methyladenine.[7]
-
Renal Function: Impaired kidney function can affect the clearance of 1-methyladenine from the blood, potentially leading to altered urinary concentrations.
-
Medications: Certain drugs that interfere with nucleic acid metabolism or renal function could theoretically impact urinary 1-methyladenine levels.
-
Lifestyle: Factors such as smoking have been shown to influence the urinary excretion of other methylated nucleobases and could potentially affect 1-methyladenine as well.[7]
Future Perspectives and Conclusion
Urinary 1-methyladenine is a promising, non-invasive biomarker with significant potential in clinical diagnostics and biomedical research. Its ability to reflect systemic RNA turnover provides a unique window into cellular proliferation and metabolic activity. While further large-scale clinical studies are needed to establish definitive reference ranges and validate its clinical utility for specific diseases, the methodologies for its accurate quantification are well-established. As our understanding of the epitranscriptome and its role in disease continues to grow, the importance of urinary 1-methyladenine as a diagnostic and prognostic tool is set to expand, offering valuable insights for researchers, clinicians, and drug development professionals.
References
-
Xiong, X., et al. (2021). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy, 6(1), 193. [Link]
-
Chen, Y., et al. (2022). N1-methyladenosine modification in cancer biology: Current status and future perspectives. Biomarker Research, 10(1), 6. [Link]
-
Nakano, K., et al. (1995). Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA. Tohoku Journal of Experimental Medicine, 176(1), 61-68. [Link]
-
Dutta, S. P., & Chheda, G. B. (1987). Metabolism of 1-methyladenosine. Biochemical medicine and metabolic biology, 38(1), 69–73. [Link]
-
Phelps, M., et al. (2022). DNA Methylation in Urine and Feces Indicative of Eight Major Human Cancer Types Globally. Life (Basel, Switzerland), 12(3), 423. [Link]
-
Phelps, M., et al. (2022). DNA Methylation in Urine and Feces Indicative of Eight Major Human Cancer Types Globally. Life (Basel, Switzerland), 12(3), 423. [Link]
-
Lang, K., et al. (2022). Urinary DNA-methylation and protein biomarkers identify urothelial carcinoma among other genitourinary diseases and cancer-free individuals. Clinical Epigenetics, 14(1), 163. [Link]
-
Ghoreifi, A., et al. (2023). A Urine-Based DNA Methylation Marker Test to Detect Upper Tract Urothelial Carcinoma: A Prospective Cohort Study. The Journal of urology, 209(5), 941–949. [Link]
-
Wang, Y., et al. (2023). A urinary DNA methylation assay using two genes enables noninvasive detection and prognostic prediction in urothelial carcinoma. Cancer Medicine, 12(16), 17353-17365. [Link]
-
Ward, D. G., et al. (2024). Comparison and combination of mutation and methylation-based urine tests for bladder cancer detection. British journal of cancer, 130(3), 468–473. [Link]
-
Van Neste, L., et al. (2019). DNA-Methylation-Based Detection of Urological Cancer in Urine: Overview of Biomarkers and Considerations on Biomarker Design, Source of DNA, and Detection Technologies. Cancers, 11(6), 785. [Link]
-
Jackman, J. E., et al. (2022). Initiator tRNA lacking 1-methyladenosine is unexpectedly targeted by the rapid tRNA decay pathway in evolutionarily distant yeast species. bioRxiv. [Link]
-
Barchitta, M., et al. (2020). How Dietary Factors Affect DNA Methylation: Lesson from Epidemiological Studies. International journal of molecular sciences, 21(15), 5234. [Link]
-
Zhang, C., & Jia, G. (2018). Reversible RNA Modification N1-Methyladenosine (m1A) in mRNA and tRNA. Genomics, proteomics & bioinformatics, 16(3), 155–161. [Link]
-
Jackman, J. E., et al. (2022). Initiator tRNA lacking 1-methyladenosine is targeted by the rapid tRNA decay pathway in evolutionarily distant yeast species. RNA (New York, N.Y.), 28(8), 1083–1097. [Link]
-
News-Medical. (2023). Study finds high intake of ultra-processed foods tied to reduced DNA methylation. [Link]
-
Zhu, Q., et al. (2024). N6-Methyladenosine (m6A)-Mediated Regulation of Lipid Metabolism: Molecular Mechanisms, Pathological Implications, and Therapeutic Perspectives. Biomolecules, 14(1), 81. [Link]
-
University of Alabama at Birmingham. (2022). Methylation of tRNA-derived fragments regulates gene-silencing activity in bladder cancer. ScienceDaily. [Link]
-
Wu, J., et al. (2022). N1-methyladenosine methylation-related metabolic genes signature and subtypes for predicting prognosis and immune microenvironment in osteosarcoma. Frontiers in immunology, 13, 971556. [Link]
-
Hori, M., et al. (2009). Effect of age, smoking and other lifestyle factors on urinary 7-methylguanine and 8-hydroxydeoxyguanosine. Cancer science, 100(4), 715–721. [Link]
-
National Center for Biotechnology Information. (n.d.). Increased urinary 1-methylhistidine (Concept Id: C5139477). [Link]
-
Zhang, H., et al. (2023). Role of DNA methylation transferase in urinary system diseases: From basic to clinical perspectives (Review). Experimental and therapeutic medicine, 26(5), 513. [Link]
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- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 1-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased urinary 1-methylhistidine (Concept Id: C5139477) - MedGen - NCBI [ncbi.nlm.nih.gov]
The Structural Imperative of 1-Methyladenine (m1A) in tRNA: Mechanisms, Profiling, and Therapeutic Horizons
Executive Summary
The epitranscriptomic landscape of transfer RNA (tRNA) is the most densely modified among all cellular RNAs, serving as a critical regulatory layer for translational fidelity, structural integrity, and cellular stress responses. Among the ~90 identified post-transcriptional modifications, N1-methyladenosine (m1A) stands out due to its profound biophysical impact on RNA tertiary structure[1].
Occurring at highly conserved positions—most notably position 58 (m1A58)—this modification acts as a structural linchpin. By chemically blocking standard Watson-Crick base pairing and introducing a localized positive charge, m1A forces the tRNA into a stable, functional L-shaped conformation[2]. This whitepaper dissects the biophysical causality of m1A-mediated tRNA stabilization, details the enzymatic machinery governing its dynamic regulation, and provides self-validating experimental protocols for single-base resolution sequencing (red-m1A-seq) critical for modern drug development.
The Biophysical Causality of m1A in Tertiary Structure Stabilization
To understand how m1A stabilizes tRNA, one must look at the fundamental constraints of RNA folding. The native L-shaped tertiary structure of tRNA relies heavily on the interaction between the D-loop and the T-loop, which come together to form the "elbow" of the molecule.
The Mechanism of Action: Hoogsteen Pairing and Charge Dynamics
Unmodified adenine typically engages in Watson-Crick (WC) base pairing. However, the methylation at the N1 position of adenine sterically and chemically blocks the WC face[2]. This forces the nucleoside to utilize its Hoogsteen face for hydrogen bonding.
At position 58 within the T-loop, m1A58 forms a critical reverse Hoogsteen base pair with T54 (or A54 in specific initiator tRNAs like yeast tRNAiMet)[3].
-
Causality of Stabilization: This m1A58:T54 non-canonical base pair stacks precisely between the C61:G53 and 2'OmG18:Ψ55 base pairs. This stacking locks C56 into a position where it can base-pair with G19 in the D-loop[3]. Without m1A58, the thermodynamic penalty of forming this elbow region increases, leaving the tRNA structurally flexible and vulnerable.
-
Evasion of Decay Pathways: Hypomodified tRNAs lacking m1A58 fail to fold their elbow regions correctly. In eukaryotic systems, this structural aberrancy is immediately detected by nuclear surveillance mechanisms and the Rapid tRNA Decay (RTD) pathway, leading to the rapid degradation of the transcript[2][4].
Pathway of m1A58-mediated tRNA stabilization versus degradation.
The Enzymatic Machinery: Writers and Erasers
The m1A modification is dynamically regulated, making it a prime target for therapeutic intervention in oncology and infectious diseases.
Writers (Methyltransferases)
Different domains of life utilize distinct structural strategies to achieve the same chemical modification[2]:
-
Bacteria/Archaea: Utilize TrmI , a homotetrameric enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor[1][5]. In thermophilic bacteria like Thermus thermophilus, TrmI is essential for thermal adaptation, as the m1A58 modification prevents tRNA denaturation at high temperatures[6].
-
Eukaryotes (Cytosol): Rely on the TRM6-TRM61 complex, a heterotetramer (α2/β2) where TRM61 is the catalytic subunit and TRM6 facilitates tRNA binding[1][5].
-
Eukaryotes (Mitochondria): Utilize TRMT61B (for m1A58) and TRMT10C (for m1A9). TRMT10C acts as a subcomplex with SDR5C1 to methylate position 9, which is crucial for the cloverleaf folding of mitochondrial tRNAs[1][2].
Erasers (Demethylases)
m1A is a reversible modification. In humans, the AlkB homolog family enzymes, specifically ALKBH1 and ALKBH3 , act as m1A demethylases[7][8]. ALKBH1-mediated demethylation of m1A58 in initiator tRNAiMet modulates translation initiation rates, linking tRNA modification states directly to cellular proliferation and cancer progression[9].
Quantitative Summary of m1A tRNA Modifications
| Position | Prevalent Domain(s) | Writer Enzyme(s) | Eraser Enzyme(s) | Primary Structural/Functional Role |
| m1A9 | Eukaryotes (Mitochondria), Archaea | TRMT10C (Human mt) | ALKBH1 | Ensures correct initial cloverleaf secondary structure folding[9]. |
| m1A14 | Eukaryotes (Cytosol, specific tRNAs) | Unknown/Variable | Unknown | Modulates regional flexibility; rare modification[1][9]. |
| m1A22 | Bacteria | TrmK | Unknown | Bacterial survival and structural integrity[2][9]. |
| m1A58 | Universal (Bacteria, Archaea, Eukaryotes) | TrmI, TRM6/61, TRMT61B | ALKBH1, ALKBH3 | Critical for T-loop/D-loop interaction; prevents RTD degradation[1][2][3]. |
Experimental Methodologies: High-Resolution Profiling of m1A
Detecting m1A poses a unique biophysical challenge. Because m1A carries a positive charge under physiological conditions and blocks the Watson-Crick face, it causes highly processive reverse transcriptases (RT) to stall, resulting in truncated cDNA libraries[8].
To achieve single-base resolution, researchers must employ chemical manipulation prior to sequencing. The following self-validating protocol details Reduction-based m1A sequencing (red-m1A-seq) , which improves mutation and readthrough rates for accurate bioinformatics profiling[8][10].
Protocol: Reduction-Based m1A Sequencing (red-m1A-seq)
Rationale (The Causality of the Protocol): Standard RT enzymes drop off at m1A sites. By treating the RNA with Sodium Borohydride (NaBH4), the m1A ring is chemically reduced. This neutralizes the positive charge and alters the steric hindrance, allowing the RT enzyme to read through the lesion while incorporating a predictable mismatch (mutation). Running a parallel control using alkaline Dimroth rearrangement (which converts m1A to m6A, removing the WC block entirely) provides a self-validating baseline to subtract background noise[8][10][11].
Step-by-Step Methodology:
-
RNA Isolation and tRNA Enrichment:
-
Extract total cellular RNA using a standard TRIzol/chloroform method.
-
Enrich for small RNAs (<200 nt) using size-exclusion columns or PAGE purification to isolate the tRNA fraction.
-
-
Sample Aliquoting (The Self-Validating Design):
-
Split the enriched tRNA into three parallel aliquots:
-
Aliquot A (Treatment): NaBH4 Reduction.
-
Aliquot B (Positive Control): Dimroth Rearrangement.
-
Aliquot C (Negative Control): Untreated.
-
-
-
Chemical Manipulations:
-
NaBH4 Reduction (Aliquot A): Incubate RNA with 10 mM NaBH4 in 50 mM Tris-HCl (pH 7.5) for 30 minutes on ice. Quench the reaction with 0.1 M sodium acetate (pH 5.2) and ethanol precipitate.
-
Dimroth Rearrangement (Aliquot B): Incubate RNA in 50 mM Na2CO3/NaHCO3 buffer (pH 10.4) at 60°C for 2 hours to quantitatively convert m1A to m6A. Neutralize and ethanol precipitate[8][11].
-
-
Reverse Transcription:
-
Ligate 3' adapters to the RNA.
-
Perform reverse transcription using a highly processive enzyme (e.g., TGIRT - Thermostable Group II Intron Reverse Transcriptase) at 60°C for 1 hour to maximize readthrough[8].
-
-
Library Preparation and Sequencing:
-
Circularize cDNA, PCR amplify, and sequence using Illumina platforms (e.g., NovaSeq) with paired-end 150bp reads.
-
-
Bioinformatic Analysis (Mutation Indexing):
-
Align reads to a reference tRNA database.
-
Calculate the Mutation Index (MI) at each adenine position. True m1A sites will show a high mismatch rate in Aliquot A (NaBH4), a near-zero mismatch rate in Aliquot B (Dimroth, as m6A is read as A), and high truncation rates in Aliquot C (Untreated)[11][12].
-
Workflow for red-m1A-seq, utilizing parallel chemical treatments for self-validation.
Implications for Drug Development
The structural reliance of tRNA on m1A opens novel avenues for therapeutic targeting:
-
Antimicrobial Development: Because bacterial survival at elevated temperatures and under stress relies heavily on TrmI-mediated m1A58 modification, TrmI represents a highly selective target for novel antibiotics. Inhibiting TrmI would destabilize the bacterial tRNA pool, leading to translational collapse without affecting the structurally distinct human TRM6/61 complex[2][5].
-
Oncology and ALKBH Erasers: The overexpression of ALKBH1 and ALKBH3 in various cancers (e.g., pancreatic, breast, and ovarian) leads to aberrant tRNA demethylation. This alters the pool of stable initiator tRNAs and generates tRNA-derived small RNAs (tsRNAs) that promote tumor cell invasion and apoptosis evasion[7]. Small molecule inhibitors targeting the catalytic pocket of ALKBH1/3 are currently being investigated to restore normal m1A levels and halt tumor progression.
References
1.[1] "m1A Post-Transcriptional Modification in tRNAs - PMC." National Institutes of Health (NIH). Available at: 2. "Crystal structure of tRNA m1A58 methyltransferase TrmI from Aquifex aeolicus in complex with S-adenosyl-l-methionine - PMC." National Institutes of Health (NIH). Available at: 3. "m 1 A RNA Modification in Gene Expression Regulation - MDPI." MDPI. Available at: 4.[2] "Advances in the Structural and Functional Understanding of m1A RNA Modification." American Chemical Society (ACS). Available at: 5.[9] "N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance." National Institutes of Health (NIH). Available at: 6.[8] "Chemical manipulation of m1A mediates its detection in human tRNA - PMC." National Institutes of Health (NIH). Available at: 7.[5] "Crystal structure of the two-subunit tRNA m1A58 methyltransferase TRM6-TRM61 from Saccharomyces cerevisiae - PMC." National Institutes of Health (NIH). Available at: 8.[3] "The highly conserved intron of tyrosine tRNA is critical for m1 A58 modification and controls the integrated stress response." PNAS. Available at: 9.[10] "A microarray method to study m 1 A modifications in human tRNA." ResearchGate. Available at: 10.[12] "tRNA Modification Seq - m1A/m3C/m1G/m2,2G." Arraystar. Available at: 11.[4] "Different modification pathways for m1A58 incorporation in yeast elongator and initiator tRNAs." Oxford Academic. Available at: 12.[11] "Reversible RNA Modification N1-Methyladenosine (m1A) in mRNA and tRNA." Oxford Academic. Available at:
Sources
- 1. m1A Post-Transcriptional Modification in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Crystal structure of the two-subunit tRNA m1A58 methyltransferase TRM6-TRM61 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of tRNA m1A58 methyltransferase TrmI from Aquifex aeolicus in complex with S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. arraystar.com [arraystar.com]
Methodological & Application
Advanced Protocol for 1-Methyladenine (1-mA) Detection via LC-MS/MS
Application Note & Technical Guide For Research Use Only. Not for use in diagnostic procedures.
Executive Summary
1-Methyladenine (1-mA) is a critical modified nucleobase found in tRNA, rRNA, and mRNA, playing a pivotal role in RNA structural stability and translation regulation.[1][2] It also serves as a potential urinary biomarker for oxidative stress and alkylation damage. However, the accurate quantification of 1-mA is plagued by two major analytical pitfalls:
-
Isomeric Interference: 1-mA is isobaric (m/z 166.07) with
-methyladenine (6-mA).[1][3][4][5][6][7] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory. -
The Dimroth Rearrangement: Under alkaline conditions and heat, 1-mA irreversibly rearranges to the thermodynamically more stable 6-mA, leading to false negatives for 1-mA and false positives for 6-mA.
This protocol provides a self-validating LC-MS/MS workflow designed to overcome these challenges using Hydrophilic Interaction Liquid Chromatography (HILIC) and strict pH control.
Part 1: The Analytical Strategy
The Isomer Challenge
Both 1-mA and 6-mA share the precursor ion m/z 166.1 and the primary fragment ion m/z 136.1 (loss of the formaldehyde/methyl group or sugar moiety depending on nucleoside vs base form).
-
Solution: We utilize a HILIC-Amide stationary phase. 1-mA is significantly more polar than 6-mA due to the positive charge on the N1 position (pKa ~ 8.8). HILIC retains 1-mA longer than 6-mA, providing baseline separation.
The Stability Challenge (Dimroth Rearrangement)
The Dimroth rearrangement is a base-catalyzed migration of the methyl group from the N1 to the N6 position.
-
Mechanism: Attack of hydroxide on C2, ring opening between N1 and C2, rotation, and recyclization.
-
Risk Factor: Standard RNA hydrolysis protocols often use Alkaline Phosphatase (pH ~9-10).
-
Control: This protocol uses a modified digestion buffer system that keeps pH < 8.0 or minimizes exposure time to high pH.
Part 2: Materials & Reagents
Reagents
-
Standards: 1-Methyladenine (1-mA),
-Methyladenine (6-mA).[1][2][3][4] -
Internal Standard (IS):
C -1-mA or 1-mA-d . -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffers: Ammonium Formate (1 M stock), Formic Acid.
-
Enzymes (for RNA): Nuclease P1, Phosphodiesterase I (Snake Venom), Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIAP).
Instrumentation
-
LC System: UHPLC capable of handling high organic solvents (HILIC mode).
-
Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent HILIC-Amide column.
-
MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex QTRAP, Agilent 6400 series, Thermo Altis).
Part 3: Sample Preparation Workflows
Workflow A: RNA Hydrolysis (Nucleoside Analysis)
Target: Quantification of m1A modification in tRNA/mRNA.
Step 1: Denaturation
-
Dissolve 1–5 µg of purified RNA in 20 µL of water.
-
Heat at 95°C for 5 min to denature secondary structures.
-
Snap cool on ice for 2 min.
Step 2: Enzymatic Digestion (The "Safe pH" Method)
-
Add 20 µL of Digestion Buffer (30 mM Sodium Acetate, pH 5.3, 2 mM ZnCl
). -
Add 0.5 U Nuclease P1 . Incubate at 37°C for 2 hours .
-
Add 5 µL of Tris-HCl (pH 8.0) to adjust pH to ~7.5 (Do NOT exceed pH 8.0).
-
Add 0.01 U Phosphodiesterase I and 0.5 U Alkaline Phosphatase .
-
Incubate at 37°C for 1 hour .
-
Critical: Do not incubate overnight at this stage to prevent rearrangement.
-
Step 3: Cleanup & IS Addition
-
Add Internal Standard (IS) to a final concentration of 10 nM.
-
Filter through a 10 kDa MWCO spin filter (10,000 x g, 15 min) to remove enzymes.
-
Collect flow-through. Mix 1:9 with Acetonitrile (to match initial HILIC mobile phase).
Workflow B: Urine Analysis (Free Nucleobase/Nucleoside)
Target: Biomarker discovery.
-
Thaw urine samples on ice.
-
Centrifuge at 15,000 x g for 10 min at 4°C to remove particulates.
-
Aliquot 50 µL of supernatant.
-
Spike with Internal Standard.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).
-
Vortex for 30s, incubate at -20°C for 20 min.
-
Centrifuge at 15,000 x g for 15 min.
-
Transfer supernatant to an LC vial.
Part 4: LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
-
Column: HILIC-Amide (2.1 x 100 mm, 1.7 or 3.5 µm).
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient Profile:
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 90% | Initial Hold |
| 2.0 | 90% | Isocratic Loading |
| 12.0 | 50% | Elution Gradient |
| 12.1 | 40% | Wash |
| 15.0 | 40% | Wash Hold |
| 15.1 | 90% | Re-equilibration |
| 20.0 | 90% | End |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[5]
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| 1-Methyladenine (1-mA) | 166.1 | 136.1 | Quantifier | 25 |
| 166.1 | 109.1 | Qualifier | 35 | |
| 166.1 | 136.1 | Quantifier | 25 | |
| 166.1 | 119.1 | Qualifier | 30 | |
| Internal Standard | 169.1 | 139.1 | Quantifier | 25 |
Note: 1-mA and 6-mA have the same primary transition. They are identified solely by Retention Time (RT). In HILIC, 6-mA elutes EARLIER (~5-6 min) than 1-mA (~8-9 min).
Part 5: Visualization & Logic
Analytical Workflow Diagram
Caption: Figure 1. Dual-stream workflow for RNA and Urine samples emphasizing the critical control point for Dimroth rearrangement during digestion.
Part 6: Self-Validating QC System
To ensure the "Expert" level reliability of this protocol, every run must include the following System Suitability Tests (SST):
-
The Isomer Resolution Check:
-
Inject a mix of 1-mA and 6-mA standards (100 nM each).
-
Pass Criteria: Baseline resolution (
) between the two peaks. If peaks overlap, lower the aqueous content in the initial gradient or reduce pH of Mobile Phase A.
-
-
The Rearrangement Monitor:
-
Include a "Process QC": A pure 1-mA standard spiked into the digestion buffer and processed alongside samples.
-
Pass Criteria: Detection of < 1% 6-mA in this QC sample. If 6-mA is > 1%, the digestion pH was too high or temperature too aggressive.
-
-
Matrix Effect Evaluation:
-
Monitor the Internal Standard (IS) peak area.
-
Pass Criteria: IS area in samples should be within ±20% of the IS area in solvent standards.
-
References
-
Dominissini, D., et al. (2016). "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA." Nature, 530, 441–446. Link
-
Hauenschild, R., et al. (2016). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research, 44(20), 9950–9964. Link
-
Liu, H., et al. (2022). "Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA."[4] ACS Chemical Biology, 17(6), 1334-1342.[4] Link
-
Chen, Q., et al. (2021). "HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine." Analytical Chemistry, 93(48), 15916–15923. Link
-
Macon, J.B., & Wolfenden, R. (1968). "1-Methyladenosine. Dimroth rearrangement and reversible reduction." Biochemistry, 7(10), 3453–3458. Link
Sources
- 1. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thegreerlab.com [thegreerlab.com]
- 4. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Methylations on N6-Adenine and N6-Adenosine with the same Input but Different Output - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling of N1-Methyladenosine (m1A): A Validated Dot Blot Protocol & Specificity Guide
Abstract
N1-methyladenosine (m1A) is a prevalent post-transcriptional modification in tRNA and rRNA, with a controversial but functionally significant presence in mRNA.[1][2][3][4] Unlike N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions and blocks Watson-Crick base pairing, significantly altering RNA structure and protein translation.[3][4]
However, the detection of m1A via antibody-based methods (Dot Blot, RIP-Seq) faces a critical challenge: cross-reactivity with the m7G cap structure . Early mapping studies likely overestimated m1A abundance in 5' UTRs due to this artifact. This Application Note provides a rigorous, self-validating Dot Blot protocol designed to distinguish true m1A signals from cap-binding artifacts and m6A cross-reactivity.
Part 1: Technical Background & The "Cap Trap"
The Physicochemical Challenge
m1A is unique among common adenosine methylations because the methyl group at the N1 position carries a positive electrostatic charge. This charge alters the tertiary structure of tRNA (e.g., at position 58) and can stall reverse transcriptase (RT) enzymes, leading to "hard stops" or mutations in sequencing data.[5]
The Specificity Crisis (The "Cap Trap")
Researchers must be aware of the "Cap Trap." A landmark study by Grozhik et al. (2019) demonstrated that the widely used monoclonal antibody (clone AMA-2) cross-reacts with the N7-methylguanosine (m7G) cap of mRNA. This interaction mimics the m1A signal, leading to false-positive enrichment in the 5' UTR of mRNAs.
Implication for Dot Blots: If you spot total RNA containing capped mRNA, a signal may represent the cap rather than internal m1A.
-
Solution 1: Use antibodies validated against cap cross-reactivity (e.g., specific recombinant rabbit monoclonal clones).
-
Solution 2: Perform competition assays with m7G cap analogs.
-
Solution 3: Use rRNA/tRNA depleted samples if investigating mRNA, or acknowledge that total RNA signal is dominated by rRNA (which is naturally m1A rich at 28S position 1322).
Part 2: Strategic Experimental Design (Self-Validating Systems)
To ensure scientific integrity, your assay must include the following controls. A Dot Blot without these is scientifically inconclusive.
Mandatory Controls Table
| Control Type | Component | Purpose |
| Positive Control | Synthetic m1A RNA Oligo | Verifies antibody sensitivity and secondary antibody function. |
| Negative Control (Specificity) | Synthetic m6A RNA Oligo | Critical: Proves the antibody distinguishes N1- from N6-methylation. |
| Negative Control (Background) | Unmodified Poly-A RNA | Determines the noise floor of the membrane/blocking buffer. |
| Biological Negative Control | ALKBH1/3 treated RNA | Demethylase treatment should reduce signal, confirming biological origin. |
| Competition Control | Ab + Free m1A Nucleoside | Pre-incubating antibody with free m1A (10-100 µM) should abolish the signal. |
Part 3: Visualized Workflows
Diagram: The Specificity Validation Logic
This diagram illustrates the decision matrix required to validate an m1A antibody before trusting experimental data.
Caption: Logic flow for validating m1A antibody specificity against m6A and m7G cap artifacts prior to sample testing.
Part 4: Detailed Protocol
Reagents & Equipment[6]
-
Membrane: Positively charged Nylon membrane (e.g., Hybond N+) is preferred over Nitrocellulose for small RNA retention and durability during stripping/re-probing.
-
Crosslinker: UV Stratalinker (254 nm).
-
Blocking Buffer: 5% BSA in TBS-T (Tris-Buffered Saline + 0.1% Tween-20). Note: Avoid non-fat milk if using biotin-based detection, though for standard HRP, milk is acceptable but BSA is purer for RNA applications.
-
Antibody: Recombinant Rabbit Monoclonal Anti-m1A (e.g., CST clone E8S7H or Abcam clone EPR19836). Avoid polyclonal sera if possible.
Step-by-Step Methodology
Step 1: Sample Preparation[6][7]
-
Isolation: Extract Total RNA using Trizol or column-based kits.
-
Optional: For mRNA-specific analysis, perform two rounds of Poly-A selection or rRNA depletion. Note that Total RNA signal is 90%+ derived from rRNA (m1A at 28S-1322).
-
-
Denaturation: Heat RNA samples at 95°C for 3 minutes , then immediately snap-cool on ice.
-
Why: This disrupts secondary structures (like the T-loop in tRNA) where m1A is often buried, making the epitope accessible to the antibody.
-
-
Dilution Series: Prepare a 2-fold serial dilution of RNA in RNase-free water (e.g., 1000 ng, 500 ng, 250 ng, 125 ng).
Step 2: Spotting & Crosslinking[6]
-
Pre-wet the Nylon membrane in TBS for 1 minute, then let it dry slightly (damp, not soaking).
-
Spot 2 µL of each sample onto the grid.
-
Allow spots to air dry completely (approx. 10-15 mins).
-
UV Crosslinking: Expose membrane to 1200 mJ/cm² (or "Auto-Crosslink" setting) at 254 nm.
-
Why: Covalent attachment is necessary; baking is less effective for small RNAs.
-
Step 3: Blocking & Primary Antibody
-
Wash membrane once with TBS-T.
-
Block: Incubate in 5% BSA in TBS-T for 1 hour at Room Temperature (RT) with gentle rocking.
-
Primary Incubation: Dilute Anti-m1A antibody (typically 1:1000 to 1:2000) in Blocking Buffer.
-
Competition Control (Side-by-side): In a separate container, incubate the antibody with 10 µM free m1A nucleoside for 30 mins before adding to the membrane.
-
-
Incubate membrane with antibody overnight at 4°C.[8]
Step 4: Washing & Detection[8]
-
Wash 3 x 10 minutes with TBS-T.
-
Secondary Antibody: Incubate with HRP-conjugated Anti-Rabbit IgG (1:5000) in Blocking Buffer for 1 hour at RT.
-
Wash 3 x 10 minutes with TBS-T.
-
Develop: Apply ECL substrate and image using a chemiluminescence system (e.g., Bio-Rad ChemiDoc).
Step 5: Loading Control (Normalization)
-
After imaging, wash the membrane in water.
-
Stain with 0.02% Methylene Blue (in 0.3M NaOAc, pH 5.2) for 5-10 minutes.
-
Destain with water until background is clear and blue RNA spots are visible.
-
Image the Methylene Blue signal.
-
Calculation: Normalize the ECL intensity (m1A) against the Methylene Blue intensity (Total RNA) for each spot.
-
Diagram: Experimental Workflow
Caption: Step-by-step Dot Blot workflow for m1A detection, emphasizing denaturation and crosslinking.
Part 5: Troubleshooting & FAQ
Q: My "Negative Control" (unmodified RNA) has a signal.
-
Cause: High background or antibody concentration too high.
-
Fix: Increase washing stringency (0.5% Tween-20) or decrease primary antibody concentration. Ensure blocking buffer is fresh.
Q: I see a strong signal in my mRNA-only samples.
-
Fix: Perform the competition assay with m7GpppA cap analog. If the signal disappears with m7G competition, your antibody is binding the cap, not m1A.
Q: Why heat denature the RNA?
-
Reason: m1A is critical for maintaining the structural rigidity of the T-loop in tRNA.[3] Without denaturation, the methyl group may be sterically hindered and inaccessible to the antibody.
References
-
Dominissini, D., et al. (2016).[11] "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA." Nature, 530, 441–446.[4][9] Link
-
Li, X., et al. (2016).[12] "Transcriptome-wide mapping reveals reversible and dynamic N1-methyladenosine methylome." Nature Chemical Biology, 12, 311–316. Link
-
Grozhik, A. V., et al. (2019). "Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs." Nature Communications, 10, 5126. Link
-
Cell Signaling Technology. "N1-Methyladenosine (m1A) (E8S7H) Rabbit mAb #37739." Application Note. Link
-
Abcam. "Anti-1-methyladenosine antibody [EPR19836-208] (ab208196)." Product Datasheet. Link
Sources
- 1. N1-Methyladenosine (m1A) (E8S7H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Dot blot protocol | Abcam [abcam.com]
- 8. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’ UTRs | bioRxiv [biorxiv.org]
- 11. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA | RNA Journal Club [rnajc.ucsf.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-resolution melting analysis for m1A modified RNA
Application Note: High-Resolution Melting (HRM) Analysis for Site-Specific Detection of N1-methyladenosine (m1A) in RNA
Abstract
N1-methyladenosine (m1A) is a prevalent post-transcriptional RNA modification that critically impacts RNA structure, stability, and translation.[1][2][3] Traditional detection methods, such as MeRIP-seq or LC-MS/MS, are either resource-intensive or lack site-specific resolution. This Application Note details a robust, cost-effective protocol utilizing RT-HRM (Reverse Transcription High-Resolution Melting) to detect m1A modifications. By exploiting the unique reverse transcription signature of m1A—which induces specific misincorporations (mutations) during cDNA synthesis—researchers can utilize HRM to distinguish between modified and unmodified RNA populations with high sensitivity.[4]
Introduction & Principle
The Challenge of m1A Detection Unlike N6-methyladenosine (m6A), which pairs normally with uridine, m1A carries a positive charge and a methyl group at the Watson-Crick interface (N1 position).[2] This sterically hinders base pairing, causing standard Reverse Transcriptases (RT) to either arrest (truncation) or misincorporate nucleotides (mutation) at the m1A site.[5]
The HRM Solution High-Resolution Melting (HRM) is a post-PCR analysis method used to identify genetic variation (SNPs, mutations) by characterizing the thermal denaturation profile of double-stranded DNA.[6][7]
-
Mechanism: This protocol leverages the "m1A-induced mutation signature."[8] We utilize specific RT conditions (e.g., TGIRT or Mn²⁺ supplementation) to force the enzyme to read through the m1A site, incorporating a mismatch (typically A→T or A→C) into the cDNA.
-
Detection: The resulting cDNA pool contains a mixture of "Wild-Type" (from unmodified RNA) and "Mutant" (from m1A-modified RNA) sequences. HRM analysis detects these distinct heteroduplexes based on their altered melting temperatures (
) and curve shapes compared to a demethylated control.
Workflow Overview
The following diagram illustrates the comparative workflow between the Test Sample (m1A preserved) and the Control Sample (m1A removed via Dimroth Rearrangement).
Caption: Comparative workflow for m1A detection. The Dimroth rearrangement converts m1A to m6A, eliminating the RT-induced mismatch signature to serve as a perfect reference baseline.
Detailed Protocol
Phase 1: RNA Preparation & Control Generation
Objective: Create a "modification-free" baseline using the Dimroth rearrangement, which converts m1A to m6A. m6A does not disrupt Watson-Crick pairing during RT, effectively "erasing" the mutation signature.
-
Aliquot RNA: Split your purified RNA sample (1–2 µg) into two tubes: Sample A (Test) and Sample B (Control) .
-
Dimroth Rearrangement (Sample B only):
-
Add Na₂CO₃/NaHCO₃ buffer to Sample B to a final concentration of 50 mM (pH 10.3).
-
Incubate at 60°C for 3 hours .
-
Note: This condition efficiently converts m1A to m6A while maintaining RNA integrity.
-
Precipitate RNA (Ethanol/NaOAc) and resuspend in nuclease-free water.
-
-
Mock Treatment (Sample A):
-
Incubate Sample A in nuclease-free water at 60°C for 3 hours (to control for thermal degradation).
-
Phase 2: Reverse Transcription (The "Mutation" Step)
Objective: Use an RT enzyme or condition that promotes read-through and misincorporation at m1A sites rather than arrest.
-
Recommended Enzyme: TGIRT-III (Thermostable Group II Intron Reverse Transcriptase) or SuperScript IV with Mn²⁺.
-
Reaction Setup (Standard 20 µL):
-
Template: 500 ng RNA (Sample A or B).
-
Primer: Gene-specific reverse primer (2 pmol) or Random Hexamers.
-
dNTPs: 1 mM each.
-
Buffer: Standard RT buffer supplemented with 6 mM MgCl₂ .
-
Enzyme: 1 µL TGIRT-III.
-
Incubation: 60°C for 1 hour.
-
Alternative (Mn²⁺ method): If using M-MLV based enzymes (e.g., SuperScript), add 3 mM MnCl₂ to the buffer. Manganese relaxes the catalytic pocket, facilitating read-through and mismatch incorporation at the sterically hindered m1A site.
-
Phase 3: qPCR and High-Resolution Melting
Objective: Amplify the specific region containing the putative m1A site and analyze melting behavior.
-
Primer Design:
-
Design primers flanking the putative m1A site.
-
Amplicon Length: Small amplicons (80–120 bp) yield the highest sensitivity for SNP/mutation detection.
-
Specificity: Ensure primers do not sit on the m1A site itself.
-
-
Master Mix Setup:
-
Use a dedicated HRM Master Mix (e.g., MeltDoctor™, Precision Melt Supermix) containing a saturating dye (e.g., EvaGreen®, LCGreen®). Do not use SYBR Green , as it inhibits melt resolution at high concentrations.
-
-
Cycling Conditions:
-
Activation: 95°C for 10 min.
-
Cycling (40 cycles): 95°C (15s) -> 60°C (60s).
-
Heteroduplex Formation: 95°C (1 min) -> 60°C (1 min).
-
HRM Step: Ramp from 65°C to 95°C rising by 0.1°C per step (2s hold).
-
Data Analysis & Interpretation
Data Presentation Table: Expected Outcomes
| Parameter | Sample A (Test / m1A Intact) | Sample B (Control / Dimroth Treated) | Interpretation |
| cDNA Sequence | Mixed population: Wild-Type (A) + Mutant (T/C) | Homogeneous Wild-Type (A) | m1A causes RT misincorporation. |
| Melting Curve Shape | Broadened transition; potential "shoulder" or double peak. | Sharp, single transition peak. | Heteroduplexes melt earlier than homoduplexes. |
| Tm Shift | Lower Tm (typically 0.2°C – 0.5°C shift). | Reference Tm (Higher). | Mismatches destabilize the amplicon. |
| Difference Plot | Significant deviation from baseline. | Flat line (Baseline). | Positive confirmation of m1A. |
The Difference Plot: Most HRM software allows you to normalize the curves. Set Sample B (Dimroth Control) as the baseline.
-
If the target site contains m1A, Sample A will show a distinct peak in the difference plot due to the presence of cDNA mutations (A→T/C mismatches) created during RT.
-
If the target site is unmodified, Sample A and Sample B will have identical melting profiles (flat difference plot).
Troubleshooting & Optimization
-
Low Signal/Sensitivity:
-
Cause: m1A stoichiometry is too low (<10%). HRM detects down to ~1-5% variant frequency.
-
Solution: Use Digital PCR (dPCR) for absolute quantification if HRM is ambiguous, or enrich for m1A RNA using an antibody (MeRIP) prior to RT-HRM.
-
-
No Tm Shift observed:
-
Cause: RT enzyme arrested instead of reading through.
-
Solution: Switch to TGIRT-III or increase Mn²⁺ concentration during RT to force misincorporation.
-
-
Degradation during Dimroth:
-
Cause: RNA is sensitive to high pH/heat.
-
Solution: Add RNase inhibitors and strictly limit incubation to 3 hours. Verify integrity via Bioanalyzer.
-
References
-
Hauenschild, R. et al. (2015). The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent. Nucleic Acids Research. Link
-
Zhou, K. et al. (2019).[5] m1A-MAP: A method for comprehensive m1A detection at single-base resolution.[5] Nature Methods. Link
-
Safra, M. et al. (2017).[5] The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution. Nature. Link
-
High-Resolution Melting Analysis (HRM) . ThermoFisher Scientific Technical Guide. Link
-
Makhoul, N. & Ghanem, E. (2013). Method for site-specific detection of m6A nucleoside presence in RNA based on high-resolution melting (HRM) analysis. Nucleic Acids Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. RNA N1-Methyladenosine (m1A) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High-resolution melting analysis - Wikipedia [en.wikipedia.org]
- 8. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
Application Notes & Protocols: A Guide to the Synthesis of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Modified Purine Scaffolds
The purine nucleus is a foundational scaffold in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine.[1] Its derivatives have been extensively explored, leading to a broad spectrum of therapeutics with anticancer, antiviral, and anti-inflammatory activities.[1][2][3] Modifications to the purine ring system, such as N-alkylation and reduction of the heterocyclic core, are powerful strategies for modulating biological activity, selectivity, and pharmacokinetic properties.
The 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine scaffold represents a class of saturated purine analogs. The introduction of a methyl group at the N1 position and the saturation of the pyrimidine portion of the purine ring system introduce significant three-dimensional character compared to the planar aromatic parent compounds. These structural changes can alter receptor binding affinity, metabolic stability, and solubility, making this class of compounds highly attractive for drug discovery programs.
This document provides a comprehensive guide to the synthesis of these derivatives, detailing robust protocols, the chemical rationale behind experimental choices, and methods for characterization.
Strategic Overview of Synthesis
The most common and versatile approach to constructing this compound derivatives involves a multi-step sequence starting from a readily available purine precursor. The general strategy hinges on three key transformations:
-
N1-Alkylation: Selective methylation of the purine ring at the N1 position.
-
C6-Amination: Introduction of the desired amine functionality at the C6 position, typically via nucleophilic aromatic substitution (SNAr) of a halogenated purine.[1][4]
-
Ring Reduction: Saturation of the purine core to yield the tetrahydro derivative, commonly achieved through catalytic hydrogenation.[5]
The order of these steps can be modified, but the sequence presented here is often efficient, starting with the modification of a stable aromatic system before the final reduction.
Visualizing the Core Synthetic Workflow
The following diagram outlines the principal synthetic pathway from a common starting material, 6-chloropurine, to the target tetrahydro-purin-amine core, which can then be further derivatized.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: m1A-seq Library Preparation for Transcriptome-Wide Mapping of N1-methyladenosine
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the m1A Epitranscriptome
N1-methyladenosine (m1A) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of adenosine.[1][2] Once thought to be confined primarily to non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA) where it plays a crucial role in structural stabilization, m1A is now recognized as a dynamic and reversible modification within messenger RNA (mRNA) and long non-coding RNA (lncRNA).[3][4] In mRNA, m1A is often found enriched in the 5' untranslated region (UTR) near translation initiation sites and has been shown to modulate protein synthesis, with its regulatory role depending on its location within the transcript.[1][2][5]
The study of m1A's landscape, or the "m1A-methylome," is critical for understanding its impact on gene expression, cellular processes, and its association with various diseases, including cancer.[6] Mapping the precise locations of m1A across the transcriptome allows researchers to correlate this modification with changes in protein expression, RNA stability, and cellular phenotypes.
This guide provides a detailed overview and a robust protocol for m1A-seq (also known as m1A-meRIP-seq), an antibody-based enrichment method for transcriptome-wide mapping of m1A. We will delve into the core principles, explain the causality behind critical experimental choices, and provide a step-by-step workflow designed for success in the lab.
Principle of m1A-meRIP-seq
m1A-methylated RNA Immunoprecipitation sequencing (m1A-meRIP-seq) is a powerful technique that leverages a high-affinity antibody to capture and enrich RNA fragments containing the m1A modification.[1][2][7] The methodology is analogous to Chromatin Immunoprecipitation (ChIP-seq) and other RNA IP-based methods like m6A-seq.
The core workflow involves the following key stages:
-
RNA Isolation & Fragmentation : High-quality total RNA is isolated from cells or tissues and then fragmented into small, manageable pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP) : The fragmented RNA is incubated with a highly specific anti-m1A antibody, which is coupled to magnetic beads. The antibody selectively binds to the RNA fragments containing m1A.
-
Washing & Elution : Unbound RNA fragments are washed away, leaving only the m1A-containing fragments attached to the antibody-bead complex. These fragments are then eluted.
-
Library Preparation & Sequencing : The enriched RNA fragments are used as a template to construct a sequencing library, which is then sequenced using next-generation sequencing (NGS) platforms.
A crucial component of any m1A-meRIP-seq experiment is the Input Control . A small fraction of the fragmented RNA is set aside before the immunoprecipitation step and is used to prepare a parallel sequencing library. This "Input" sample represents the total transcriptional landscape without enrichment and is essential for distinguishing true m1A-enriched regions (peaks) from background noise and transcriptional abundance biases during data analysis.[1]
Part C: Library Construction from IP and Input RNA
The purified, m1A-enriched RNA (from Part B) and the stored Input control RNA (from Part A) are now used as input for a strand-specific RNA-seq library preparation kit.
-
End Repair and A-tailing : The RNA fragments are treated with enzymes to repair the ends and add a single 'A' nucleotide to the 3' end. This prepares the fragments for adapter ligation. [8]2. Adapter Ligation : NGS adapters, which contain sequences for primer binding and indexing, are ligated to both ends of the RNA fragments. [8]3. Reverse Transcription : The adapter-ligated RNA is reverse transcribed to create complementary DNA (cDNA).
-
PCR Amplification : The cDNA is amplified by PCR to generate enough material for sequencing.
-
Critical Step : Use a high-fidelity polymerase and a minimal number of cycles (e.g., 10-15 cycles) to avoid introducing bias. [9] * The Input library will likely require fewer PCR cycles than the IP library due to a higher starting amount of material.
-
Part D: Library Quality Control and Quantification
-
Size Distribution : Assess the size distribution and concentration of the final libraries using a Bioanalyzer or similar instrument. A successful library will show a peak corresponding to the fragmented RNA size plus the length of the adapters.
-
Quantification : Accurately quantify the libraries using qPCR before pooling and sequencing. This ensures equal representation of each library on the sequencer.
Achieving Single-Nucleotide Resolution: Advanced Applications
While standard m1A-meRIP-seq identifies enriched regions, it does not provide single-base resolution. This is because the enrichment occurs on ~100-200 nt fragments. To pinpoint the exact location of m1A, the IP-based method can be coupled with techniques that rely on the unique behavior of reverse transcriptase (RT) at an m1A site.
The N1-methylation on adenosine disrupts the Watson-Crick base-pairing face, which can cause certain reverse transcriptases to stall (truncate the cDNA) or misincorporate a different nucleotide opposite the m1A. [4][10]Highly processive enzymes like Thermostable Group II Intron Reverse Transcriptase (TGIRT) are known to read through m1A sites but with a higher rate of misincorporation compared to unmodified bases. [11][12][13] This principle forms the basis of methods like m1A-MAP (m1A-Mutation-profiling and sequencing). [12][13]The key is to validate that the observed mutation signal is truly dependent on the m1A mark. This is achieved through rigorous controls:
-
Demethylase Treatment : A portion of the enriched RNA is treated with a bacterial demethylase, such as AlkB, which removes the methyl group from m1A, converting it back to a standard adenosine. [1][13][14]* Dimroth Rearrangement : Under alkaline conditions, m1A can be chemically rearranged to N6-methyladenosine (m6A). [1][4][15]Most reverse transcriptases read through m6A without stalling or misincorporation.
A true m1A site will show a high mutation rate in the untreated IP sample, which is significantly reduced in both the AlkB-treated and Dimroth-rearranged control samples.
Data Presentation and Troubleshooting
Table 1: Recommended Input Quantities and Reagents
| Parameter | Recommendation | Rationale |
| Total RNA Input | 100-300 µg | Ensures sufficient material for both IP and Input control, especially for low-abundance transcripts. [2] |
| mRNA Input (post-purification) | 5-15 µg | A more concentrated starting material for mRNA-focused studies. |
| Anti-m1A Antibody | 5-10 µg per IP | Optimal concentration should be determined by titration, but this is a common starting point. |
| Magnetic Beads | 30-50 µL slurry per IP | Provides sufficient surface area for antibody binding and RNA capture. |
Table 2: Typical PCR Cycling Conditions for Library Amplification
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{10-15} |
| Annealing/Extension | 65°C | 75 sec | |
| Final Extension | 65°C | 5 min | 1 |
| Hold | 4°C | Hold | - |
| Note: These conditions are a general guideline. Always follow the recommendations for your specific high-fidelity polymerase and library preparation kit. |
Table 3: Troubleshooting Common m1A-seq Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Library Yield (IP) | 1. Inefficient immunoprecipitation.2. Low abundance of m1A in sample.3. Overly stringent washes. | 1. Validate antibody; ensure proper bead-Ab coupling.2. Increase starting RNA amount.3. Re-evaluate wash buffer composition and incubation times. |
| No Enrichment (Peaks) | 1. Antibody failed to pull down m1A-RNA.2. m1A is not present in your sample/condition. | 1. Test antibody with a dot blot or on a positive control RNA (e.g., HeLa cell RNA).2. Confirm m1A presence globally with LC-MS/MS if possible. |
| High Background Noise | 1. Insufficient washing.2. Non-specific antibody binding.3. Too many PCR cycles. | 1. Increase number and stringency of washes.2. Use a high-quality monoclonal antibody; include an IgG control IP.3. Reduce PCR cycle number. |
| PCR Duplicates are High | 1. Too many PCR cycles.2. Low complexity of starting material. | 1. Optimize cycle number with qPCR.2. Ensure sufficient RNA input and efficient IP. |
References
-
m1A RNA Methylation Analysis. CD Genomics. [Link]
-
m1A Sequencing. CD Genomics. [Link]
-
m1A Mapping Methods Guide: m1A-MeRIP-seq vs m1A-quant-seq. CD Genomics. [Link]
-
Principle of generation and analysis of RNA-Seq data for the detection of m1A residues. ResearchGate. [Link]
-
Quantitative profiling N1-methyladenosine (m1A) RNA methylation from Oxford nanopore direct RNA sequencing data. PubMed. [Link]
-
Evolution of a Reverse Transcriptase to Map N1-Methyladenosine in Human mRNA. PMC. [Link]
-
The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent. Nucleic Acids Research | Oxford Academic. [Link]
-
(ab208196) Anti-1-methyladenosine (m1A) antibody [EPR-19836-208] - Abcam. CiteAb. [Link]
-
The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution. Weizmann Institute of Science. [Link]
-
m1A mapping and measuring techniques (A and B) Both m1A-ID-seq and... ResearchGate. [Link]
-
Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts. PMC. [Link]
-
Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts. bioRxiv.org. [Link]
-
Advances in the Structural and Functional Understanding of m1A RNA Modification. American Chemical Society. [Link]
-
m1A RNA Enrichment & Quantification Kit. RayBiotech. [Link]
-
Advances in Quantitative Techniques for Mapping RNA Modifications. PMC - NIH. [Link]
-
Clinician's Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer. MDPI. [Link]
-
Sequencing methods and functional decoding of mRNA modifications. PMC - NIH. [Link]
-
Reversible RNA Modification N1-Methyladenosine (m1A) in mRNA and tRNA. Genomics, Proteomics & Bioinformatics | Oxford Academic. [Link]
-
Harnessing m1A modification: a new frontier in cancer immunotherapy. Frontiers. [Link]
-
Quantification of tRNA m1A modification by templated-ligation qPCR. PMC. [Link]
-
PCR amplification plot. Samples 1 and 2 are libraries generated with... ResearchGate. [Link]
-
Chemical manipulation of m1A mediates its detection in human tRNA. PMC. [Link]
-
NGS Library Amplification Reagents. PCR Biosystems. [Link]
-
Adapter Ligation technology | Flexibility for many study designs. Illumina. [Link]
Sources
- 1. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 2. m1A Sequencing - CD Genomics [rna.cd-genomics.com]
- 3. N1-Methyladenosine (m1A) (E8S7H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. m1A Mapping Methods Guide: m1A-MeRIP-seq vs m1A-quant-seq - CD Genomics [cd-genomics.com]
- 8. Adapter Ligation technology | Flexibility for many study designs [illumina.com]
- 9. pcrbio.com [pcrbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qian.human.cornell.edu [qian.human.cornell.edu]
- 14. Evolution of a Reverse Transcriptase to Map N1-Methyladenosine in Human mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Enzymatic Demethylation of 1-Methyladenine by AlkB Homologs – Mechanisms, Kinetics, and Assay Protocols
Executive Summary
The integrity of genomic DNA and RNA is constantly challenged by endogenous and exogenous alkylating agents. Methylation at the Watson-Crick base-pairing interface, particularly 1-methyladenine (1-meA) and 3-methylcytosine (3-meC) , blocks DNA replication and RNA translation, leading to cytotoxicity and mutagenesis[1]. The AlkB family of proteins—including the bacterial enzyme AlkB and its human homologs ALKBH2, ALKBH3, and FTO—are direct reversal repair (DRR) enzymes that remove these cytotoxic lesions[2].
This application note provides an authoritative guide on the structural mechanisms, kinetic profiling, and self-validating experimental protocols for assaying AlkB homolog activity. It is designed for researchers and drug development professionals targeting DNA repair pathways and RNA epigenetics in oncology and metabolic diseases.
Mechanistic Overview of Oxidative Demethylation
AlkB homologs belong to the superfamily of mononuclear non-heme Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases[3]. The demethylation of 1-meA is a highly coordinated, multi-step oxidative process:
-
Co-substrate Binding : The enzyme coordinates a single Fe(II) ion, which binds α-KG and molecular oxygen (
)[3]. -
Oxidative Decarboxylation : The enzyme couples the oxidative decarboxylation of α-KG (yielding succinate and
) to the activation of , forming a highly reactive ferryl-oxo (Fe(IV)=O) intermediate[4]. -
Hydroxylation : The ferryl-oxo species abstracts a hydrogen atom from the aberrant methyl group of 1-meA, followed by hydroxyl radical rebound, generating a 1-hydroxymethyladenine intermediate[5].
-
Deformylation : This hydroxymethyl intermediate is chemically unstable and spontaneously decomposes, releasing formaldehyde and restoring the undamaged adenine base[4].
Oxidative demethylation of 1-methyladenine by AlkB homologs.
Substrate Specificity & Kinetic Profiling
While the catalytic core is conserved, the substrate preferences of AlkB homologs dictate their distinct biological roles.
-
ALKBH2 is the primary genomic housekeeping enzyme, exhibiting a strong preference for double-stranded DNA (dsDNA)[1][6].
-
ALKBH3 prefers single-stranded DNA (ssDNA) and RNA. In vivo, it associates with the ASCC3 helicase, which unwinds dsDNA to provide the necessary ssDNA substrate for ALKBH3-mediated repair.
-
FTO (ALKBH9) primarily acts as an RNA epigenetic eraser targeting N6-methyladenosine (
), but retains baseline in vitro activity against 1-meA in ssDNA and ssRNA[7].
Table 1: Representative Kinetic Parameters for 1-meA Demethylation
Note: Values are synthesized from comparative transient kinetic and steady-state in vitro analyses. Exact parameters depend on oligonucleotide sequence context and assay conditions[6][8][9].
| Enzyme | Primary Substrate Preference | Catalytic Efficiency ( | ||
| E. coli AlkB | ssDNA / RNA | 1.50 – 2.50 | 1.0 – 2.0 | High |
| Human ALKBH2 | dsDNA | 0.50 – 1.00 | 2.0 – 5.0 | Moderate |
| Human ALKBH3 | ssDNA / RNA | 0.20 – 0.80 | 3.0 – 6.0 | Moderate |
| Human FTO | ssRNA ( | N/A (Low for 1-meA) | N/A | Low (for 1-meA) |
Experimental Methodologies
Protocol 1: In Vitro LC-MS/MS Demethylation Assay
This protocol details a self-validating assay to measure the conversion of 1-meA to adenine. It is the gold standard for calculating Michaelis-Menten kinetics and screening small-molecule inhibitors (e.g., assessing the
Causality & Experimental Rationale:
-
L-Ascorbic Acid : Fe(II) rapidly oxidizes to Fe(III) in aqueous environments, forming inactive complexes. Ascorbate acts as a reducing agent to maintain iron in the catalytically active Fe(II) state[10][11].
-
Bovine Serum Albumin (BSA) : Recombinant AlkB enzymes are prone to non-specific adsorption to plastic microcentrifuge tubes. BSA acts as a blocking agent to preserve enzyme concentration[10].
-
Formic Acid / EDTA Quench : Precise kinetic modeling requires instantaneous reaction halting. Formic acid rapidly drops the pH to denature the enzyme, while EDTA chelates the essential Fe(II) cofactor, effectively freezing the reaction at exact time points[11][12].
Step-by-Step Procedure:
-
Reagent Preparation : Prepare a 2X Common Mix on ice containing 50 mM HEPES-KOH (pH 8.0), 1.86 mM L-ascorbic acid (made fresh and shielded from light), 0.93 mM α-KG, and 70.0 µM
[6]. -
Substrate Addition : Add 5 µM of the 1-meA containing oligonucleotide (ssDNA for ALKBH3/AlkB; annealed dsDNA for ALKBH2)[6][9].
-
Reaction Initiation : Pre-warm the mixture to 37°C for 2 minutes. Initiate the reaction by adding 0.2 µM of the purified recombinant enzyme. (Note: Initiating with the enzyme ensures cofactors are fully coordinated with the substrate, providing true initial velocity (
) measurements[8]). -
Incubation & Quenching : Incubate at 37°C. At designated time points (e.g., 1, 5, 10, 30 min), extract a 20 µL aliquot and immediately quench by adding an equal volume of 20% (v/v) formic acid or 11 mM EDTA[11][12].
-
LC-MS/MS Analysis : Inject the quenched samples into a triple quadrupole-TOF MS system. Monitor the mass transition of the oligonucleotide to quantify the ratio of 1-meA (substrate) to unmodified adenine (product)[9].
Step-by-step workflow for the in vitro LC-MS/MS DNA/RNA demethylation assay.
Protocol 2: AlkB-Facilitated RNA Methylation Sequencing (ARM-Seq)
Standard high-throughput RNA sequencing (RNA-seq) struggles to map heavily modified RNAs (like tRNAs) because 1-meA and 3-meC lesions cause reverse transcriptase to stall or drop off. Pre-treating RNA with wild-type E. coli AlkB removes these methyl groups, enabling full-length cDNA synthesis[10][12].
Step-by-Step Procedure:
-
Reaction Setup : In a 200 µL reaction, combine 50 µg of bulk isolated RNA with 50 µg of purified E. coli AlkB. Add 50 mM HEPES-KOH (pH 8.0), 75 µM ferrous ammonium sulfate, 1 mM α-KG, 2 mM sodium ascorbate, and 50 µg/mL BSA[12].
-
Incubation : Incubate the mixture at 37°C for 100 minutes to ensure complete demethylation of 1-meA and 3-meC residues[12].
-
Quenching & Cleanup : Stop the reaction by adding 200 µL of a buffer containing 11 mM EDTA and 200 mM ammonium acetate.
-
Purification : Perform a standard phenol-chloroform extraction followed by ethanol precipitation. (Causality: Phenol-chloroform is strictly required here to strip the highly concentrated AlkB and BSA proteins from the RNA, which would otherwise inhibit downstream sequencing adapter ligation)[12].
Drug Development & Clinical Implications
The AlkB homologs represent a critical frontier in precision oncology and epigenetics:
-
Chemosensitization : ALKBH2 and ALKBH3 directly repair DNA damage induced by alkylating chemotherapeutics (e.g., temozolomide, MMS). Tumors overexpressing ALKBH3 (frequently observed in prostate and pancreatic cancers) exhibit profound drug resistance. Developing specific ALKBH3 inhibitors is a major strategy to re-sensitize resistant tumors[1][4][5].
-
Oncometabolite Inhibition : In cancers with IDH1/IDH2 mutations, the accumulation of D-2-hydroxyglutarate (D-2HG) competitively inhibits α-KG-dependent dioxygenases, including ALKBH2 and ALKBH3. This structural mimicry suppresses DNA repair, creating a state of genomic instability that can be exploited therapeutically[6].
-
Leukemogenesis : FTO acts as an oncogene in acute myeloid leukemia (AML) by demethylating
on target transcripts (e.g., MYC, CEBPA), preventing their degradation. FTO inhibitors are currently under intense investigation as targeted leukemia therapies[13].
References
-
Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation Source: PubMed Central (PMC) / NIH[Link]
-
DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro Source: PubMed Central (PMC) / NIH[Link]
-
FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences Source: PubMed Central (PMC) / NIH[Link]
-
Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA Source: SciSpace[Link]
-
ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments Source: PubMed Central (PMC) / NIH[Link]
-
Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions Source: DSpace@MIT[Link]
-
Structure of human RNA N6-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation Source: Oxford Academic (Nucleic Acids Research)[Link]
-
Fluorescence Monitoring of the Oxidative Repair of DNA Alkylation Damage by ALKBH3, a Prostate Cancer Marker Source: ResearchGate[Link]
-
High-throughput small RNA sequencing enhanced by AlkB Source: eScholarship.org[Link]
-
DNA direct reversal repair and alkylating agent drug resistance Source: OAE Publishing (Cancer Drug Resistance)[Link]
-
DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases Source: MDPI[Link]
Sources
- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. f.oaes.cc [f.oaes.cc]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
Application Note: 1-Methyladenine as a Target Biomarker and Standard in LC-MS/MS Metabolomic Profiling
Target Audience: Analytical Chemists, Metabolomics Researchers, and Biomarker Discovery Scientists. Document Type: Advanced Methodology and Protocol Guide.
Executive Summary
In the rapidly expanding field of epitranscriptomics and metabolomics, 1-methyladenine (1-MA) has emerged as a critical biomarker. Originally studied as a post-transcriptional modification in transfer RNA (tRNA) and ribosomal RNA (rRNA), the free nucleobase is now recognized as a measurable metabolic readout for oxidative stress, cancer progression, and even specific infectious diseases such as urinary tract infections (UTIs)[1][2].
This application note provides a comprehensive, self-validating protocol for the robust quantification of 1-MA in complex biofluids using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). By addressing critical analytical pitfalls—such as isobaric interference and heat-induced chemical rearrangement—this guide ensures high-fidelity metabolomic profiling.
Biological Context & Causality: The "Why" Behind the Analyte
To design an effective analytical method, one must understand the biological origin and chemical behavior of the target analyte.
1-MA is formed via the methylation of the N1 position of adenine in RNA, catalyzed by specific methyltransferases (e.g., TRMT61A)[1]. It is a reversible modification; enzymes from the AlkB family (ALKBH1 and ALKBH3) can actively demethylate m1A back to unmodified adenine[1][3]. When RNA undergoes natural turnover or degradation, free 1-MA is released into the intracellular pool and subsequently excreted in biofluids like urine[4][5].
Recently, untargeted LC-MS metabolomics identified elevated levels of methylated adenines (including 1-MA and N6-methyladenine) as highly predictive biomarkers for specific bacterial UTIs, differentiating pathogenic metabolism from host background noise[2].
Biological origin of 1-MA and the artifactual Dimroth rearrangement pathway.
Analytical Challenges & Mechanistic Solutions
The Dimroth Rearrangement (Critical Pitfall)
A major vulnerability in 1-MA quantification is the Dimroth rearrangement . Under alkaline conditions (pH > 8) or prolonged exposure to heat, 1-MA undergoes an isomerization reaction, converting into N6-methyladenine (N6-MA)[3].
-
Causality in Protocol Design: Sample preparation must avoid strong bases. Extraction solvents and mobile phases should be slightly acidic (e.g., using formic acid or ammonium formate at pH ~3.0–4.5) to lock the molecule in its protonated, stable state.
Chromatographic Retention
1-MA is a highly polar, hydrophilic nucleobase. Standard Reversed-Phase (C18) chromatography fails to retain 1-MA adequately, leading to co-elution with the solvent front and severe ion suppression from sample matrix salts[5][6].
-
Causality in Protocol Design: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Pentafluorophenyl (PFP) columns must be utilized. HILIC provides excellent retention for polar nucleosides and allows for direct injection of highly organic sample extracts (e.g., acetonitrile-precipitated plasma/urine) without the need for time-consuming evaporation and reconstitution steps[5].
Quantitative Data & MS Parameters
To establish a self-validating targeted method, Multiple Reaction Monitoring (MRM) transitions must be optimized. 1-MA readily ionizes in positive Electrospray Ionization (ESI+) mode, yielding a precursor
Table 1: Physicochemical and MRM Parameters for 1-Methyladenine
| Parameter | Value / Specification |
| Chemical Formula | C6H7N5 |
| Monoisotopic Mass | 149.0701 Da |
| Precursor Ion | m/z 150.1 |
| Quantifier Transition | m/z 150.1 → 108.0 (Collision Energy: ~25 V) |
| Qualifier Transition | m/z 150.1 → 82.1 (Collision Energy: ~40 V) |
| Internal Standard (IS) | 1-Methyladenine-d3 (m/z 153.1 → 111.0) |
Table 2: HILIC LC Gradient Conditions
Column: BEH Amide (2.1 x 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid) Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 5.0 | 95.0 |
| 1.0 | 0.4 | 5.0 | 95.0 |
| 5.0 | 0.4 | 45.0 | 55.0 |
| 6.0 | 0.4 | 45.0 | 55.0 |
| 6.1 | 0.4 | 5.0 | 95.0 |
| 9.0 | 0.4 | 5.0 | 95.0 |
Step-by-Step Experimental Protocol
LC-MS/MS analytical workflow for the quantification of 1-methyladenine in biofluids.
Phase 1: Sample Preparation (Dilute-and-Shoot Protein Precipitation)
Note: This protocol is optimized for urine and plasma. All steps should be performed on ice to prevent metabolite degradation.
-
Thawing: Thaw biofluid samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot & IS Spiking: Transfer 50 µL of the sample into a 1.5 mL Eppendorf tube. Add 10 µL of the stable isotope-labeled internal standard (1-MA-d3, 1 µg/mL in water).
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Scientific Rationale: The high ratio of organic solvent (4:1) forces protein precipitation while matching the starting conditions of the HILIC gradient (95% B), preventing solvent-mismatch peak distortion.
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins and particulates.
-
Transfer: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.
Phase 2: LC-MS/MS Acquisition
-
System Equilibration: Ensure the HILIC column is equilibrated with 95% Mobile Phase B for at least 15 column volumes prior to the first injection.
-
Injection: Inject 2 µL of the prepared sample.
-
MS Tuning: Operate the mass spectrometer in ESI+ mode. Ensure the desolvation gas temperature does not exceed 400°C to minimize in-source thermal degradation of 1-MA[7].
-
Monitoring: Monitor the specific MRM transitions outlined in Table 1. Ensure baseline separation between 1-MA and its isomer, 3-methyladenine, which shares the same precursor mass but exhibits different retention times on a HILIC column[5].
Phase 3: Data Processing & Validation
-
Integration: Integrate the peak area of the quantifier transition (m/z 150.1 → 108.0).
-
Ratio Calculation: Calculate the peak area ratio of 1-MA to the 1-MA-d3 internal standard.
-
Calibration: Plot the ratios against a 7-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL) prepared in a surrogate matrix (e.g., synthetic urine) to determine absolute concentrations.
References
-
FooDB. "Showing Compound 1-Methyladenine (FDB028310)." The Food Database. Available at:[Link]
-
ResearchGate (MDPI / Authors). "Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine." Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Methyladenine as a regulator of biomolecular condensation." PMC. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance." PMC. Available at:[Link]
-
MDPI. "Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data." Available at:[Link]
-
medRxiv. "Metabolomics strategy for diagnosing urinary tract infections." Available at:[Link]
-
PubChem - NIH. "1-Methyladenine - Compound Summary." Available at:[Link]
Sources
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Methyladenine as a regulator of biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 1-Methyladenine (FDB028310) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 7. 1-Methyladenine - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-Methyladenine Against Dimroth Rearrangement in Alkaline Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth technical guidance and practical solutions for preventing the Dimroth rearrangement of 1-methyladenine (m1A) to N6-methyladenosine (m6A) during experimental procedures, a common challenge encountered under alkaline conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your m1A-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement and why is it a concern for researchers working with 1-methyladenine?
A1: The Dimroth rearrangement is a chemical transformation where the endocyclic and exocyclic nitrogen atoms of a heterocyclic ring exchange positions. In the context of 1-methyladenine, it is a base-catalyzed isomerization that converts m1A into N6-methyladenine (m6A).[1][2][3] This rearrangement is a significant concern because it alters the fundamental structure of the nucleobase, leading to a loss of the intended molecule and the formation of an undesired isomer. For researchers, this can result in incorrect experimental outcomes, particularly in studies involving RNA modifications, where the biological functions of m1A and m6A are distinct.[4] The inadvertent conversion during sample preparation can lead to the misidentification of m1A as m6A in sequencing analyses, compromising the accuracy of epigenetic mapping.[1][4]
Q2: What are the primary experimental conditions that trigger the Dimroth rearrangement of 1-methyladenine?
A2: The Dimroth rearrangement of 1-methyladenine is primarily triggered by two key experimental factors:
-
Alkaline pH: The reaction is base-catalyzed, with the rate significantly increasing under alkaline conditions. The accepted mechanism involves the nucleophilic attack of a hydroxide ion on the C2 position of the pyrimidine ring, initiating the ring-opening and subsequent rearrangement.[1][5] Studies have demonstrated that at a pH of 11.7, complete conversion of a 1-substituted adenine to its N6-substituted isomer can occur, whereas no conversion is observed at a neutral pH of 7.5.[6]
-
Elevated Temperature: Heat accelerates the rate of the rearrangement.[1][2][3] Many standard laboratory protocols, such as the deprotection of synthetic oligonucleotides, often employ high temperatures in the presence of basic reagents like ammonium hydroxide, creating ideal conditions for this undesired side reaction.[7]
Q3: How can I visually understand the mechanism of the Dimroth rearrangement?
A3: The following diagram illustrates the accepted mechanism for the hydroxide-promoted Dimroth rearrangement of 1-methyladenine to N6-methyladenine.
Caption: Mechanism of the Dimroth Rearrangement.
Troubleshooting Guide: Preventing m1A Rearrangement
This section provides actionable solutions to common problems encountered when working with 1-methyladenine under alkaline conditions.
Problem 1: Degradation of m1A-containing oligonucleotides during deprotection.
-
Possible Cause: Standard deprotection protocols often use harsh, high-temperature aqueous alkaline conditions (e.g., concentrated ammonium hydroxide at 55-65 °C), which are known to promote the Dimroth rearrangement.[7]
-
Solution:
-
Utilize Milder, Non-Aqueous Basic Conditions: For the removal of protecting groups from synthetic RNA or DNA, switch to a solution of 2 M ammonia in anhydrous methanol. This reaction can be carried out at room temperature for an extended period (e.g., 60 hours) to achieve complete deprotection while minimizing the rearrangement.[7]
-
Lower the Reaction Temperature: If aqueous ammonia must be used, significantly lowering the temperature can suppress the rearrangement. For instance, one study minimized the occurrence of the rearrangement by performing deprotection at 35 °C for 18 hours.[8][9]
-
Problem 2: Suspected conversion of m1A to m6A during sample processing in alkaline buffers.
-
Possible Cause: Incubation of samples containing m1A in buffers with a pH above neutral can lead to gradual rearrangement. The rate of this conversion is pH-dependent.[6][10]
-
Solution:
-
Maintain Neutral or Slightly Acidic pH: Whenever possible, maintain your samples at a pH of 7.5 or below. If alkaline conditions are unavoidable, minimize the exposure time and keep the temperature as low as possible.
-
Buffer Selection: Choose buffers with a pKa that allows for stable pH control in the neutral to slightly acidic range during your experiments.
-
Problem 3: Inconsistent analytical results suggesting variable m1A stability.
-
Possible Cause: Fluctuations in temperature and pH during sample handling and storage can lead to inconsistent levels of Dimroth rearrangement, resulting in poor reproducibility.
-
Solution:
-
Standardize protocols: Ensure strict adherence to protocols that control for temperature and pH at every step.
-
Cold Storage: Store solutions containing m1A at or below -20°C. For long-term storage, -80°C is recommended.[11]
-
Work on Ice: Perform all critical sample preparation steps on ice to minimize thermal effects.[11]
-
Summary of Recommended Conditions to Minimize Rearrangement
| Parameter | Standard (High Risk) Conditions | Recommended (Low Risk) Conditions | Rationale |
| pH | > 8.0 (e.g., NH₄OH) | ≤ 7.5 | The rearrangement is base-catalyzed; neutral or slightly acidic pH drastically reduces the rate.[6] |
| Temperature | 55-80 °C | Room Temperature (20-25°C) or below | The reaction is accelerated by heat. Lower temperatures suppress the rearrangement rate.[7][8] |
| Solvent | Aqueous | Anhydrous Methanol | Using a non-aqueous solvent system can alter the reaction kinetics and minimize hydroxide-ion-mediated rearrangement.[7] |
| Time | Short at high temperature | Long at room temperature | A longer reaction time at a lower temperature is often sufficient for processes like deprotection without inducing the rearrangement.[7] |
Experimental Protocol: Verification of m1A Integrity
To confirm that the Dimroth rearrangement has been successfully prevented, you can use the following enzymatic digestion and HPLC analysis workflow.
Caption: Workflow for m1A Integrity Analysis.
Detailed Steps:
-
Nuclease P1 Digestion: In a final volume of 6 µL, combine your RNA sample (e.g., 500 ng), 1x Nuclease P1 Buffer, and Nuclease P1 (60 U). Incubate the reaction at 37°C for 1 hour. This will digest the RNA into 5'-mononucleotides.
-
Enzyme Inactivation: Inactivate the Nuclease P1 by heating the reaction mixture to 75°C for 10 minutes.
-
Dephosphorylation: After cooling the solution to room temperature, add 1x Alkaline Phosphatase buffer and Alkaline Phosphatase (e.g., 0.6 U). Incubate at 37°C for 2 hours to remove the 5'-phosphate groups, yielding nucleosides.
-
Final Inactivation: Inactivate the phosphatase by heating at 75°C for 10 minutes.
-
RP-HPLC Analysis: Analyze the resulting nucleoside mixture by reverse-phase high-performance liquid chromatography (RP-HPLC), monitoring the absorbance at 260 nm. By comparing the retention times and peak areas to known standards for m1A and m6A, you can accurately quantify the extent of any Dimroth rearrangement.[7]
References
-
Edupuganti, R., et al. (2018). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. PMC. [Link]
-
Zhou, H., et al. (2022). Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA. Nature Communications. [Link]
-
Segal, A., et al. (1981). In vitro Dimroth rearrangement of 1-(2-carboxyethyl) adenine to N6-(2-carboxyethyl)adenine in single-stranded calf thymus DNA. PubMed. [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
-
Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine. Dimroth rearrangement and reversible reduction. Biochemistry. [Link]
-
Boruah, M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]
-
Engel, J. D. (1975). Mechanism of the dimroth rearrangement in adenosine. R Discovery. [Link]
-
Frick, L. E., & Delaney, J. C. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. PMC. [Link]
-
Request PDF. (n.d.). Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N ,1-Diaryl-1 H -tetrazol-5-amines. ResearchGate. [Link]
-
PubMed. (2021). Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1 H-tetrazol-5-amines. PubMed. [Link]
-
Chen, J., et al. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. PMC. [Link]
-
ResearchGate. (n.d.). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. [Link]
-
Glen Research. (n.d.). 1-Methyl-Adenine in nucleic acids. Glen Report 19.12. [Link]
-
Journal of the Chemical Society C. (1968). The Dimroth rearrangement. Part VI. The abnormal behaviour of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine. Journal of the Chemical Society C. [Link]
-
Frontiers. (2025). Methyladenine as a regulator of biomolecular condensation. Frontiers. [Link]
-
ResearchGate. (n.d.). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2- a ]pyrimidines: A 15 N -labelling study and an easy method for the determination of regiochemistry. ResearchGate. [Link]
Sources
- 1. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. starchemistry888.com [starchemistry888.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methyladenine as a regulator of biomolecular condensation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Dimroth rearrangement of 1-(2-carboxyethyl) adenine to N6-(2-carboxyethyl)adenine in single-stranded calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1 H-tetrazol-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: m1A Reverse Transcription Profiling
Topic: Optimizing Reverse Transcription (RT) Stops at m1A Sites Ticket ID: m1A-RT-OPT-001 Status: Resolved Analyst: Senior Application Scientist
Executive Summary
You are likely encountering difficulties in distinguishing N1-methyladenosine (m1A) induced reverse transcription (RT) arrests from non-specific background stops caused by RNA secondary structure or degradation.[1]
m1A carries a positive charge and methylates the Watson-Crick face of adenosine, creating a steric block that stalls canonical reverse transcriptases (e.g., M-MLV variants like SuperScript). To "optimize" this stop means to maximize the Signal-to-Noise Ratio (SNR) : ensuring the enzyme arrests specifically at m1A sites while reading through unmodified RNA structures.
Module 1: Mechanism & Enzyme Selection
The Core Conflict
-
The Signal: You want the RT enzyme to stop precisely at the m1A site (typically causing a truncated cDNA ending at the +1 position).
-
The Noise: RT enzymes also stop at strong secondary structures (hairpins, G-quadruplexes) and fragmentation points.
Enzyme Recommendation
Do NOT use TGIRT or Mn²⁺-based buffers if your goal is strictly "stop" profiling (RT-arrest). TGIRT is designed for read-through and misincorporation (used in m1A-MAP).
| Feature | SuperScript III / IV (Recommended) | TGIRT / HIV-1 RT (Not Recommended for Stops) |
| Reaction to m1A | Hard Stop (Truncation) | Read-through with Mutation |
| Fidelity | High | Lower (prone to misincorporation) |
| Thermal Stability | High (50–55°C) | High (60°C+) |
| Application | m1A-seq (Arrest Profiling) | m1A-MAP (Mutation Profiling) |
Visualizing the Mechanism
The following diagram illustrates why enzyme selection dictates your readout.
Caption: Canonical RT enzymes (Green) are blocked by the m1A methyl group, creating a truncation signal. Specialized enzymes (Yellow) bypass it, creating mutation signals.
Module 2: Protocol Optimization (The "Stop" Buffer)
To optimize the stop, you must actually optimize the read-through of non-methylated regions . If your enzyme stops everywhere due to structure, your m1A signal is lost in the noise.
Reaction Conditions
| Component | Concentration/Setting | Scientific Rationale |
| Temperature | 50°C – 55°C | Critical: High temp melts RNA secondary structure (reducing background stops) but cannot melt the covalent m1A modification (preserving the signal). |
| [Mg²⁺] | 3 mM – 6 mM | Standard Mg²⁺ promotes fidelity. Avoid Mn²⁺, which alters the active site geometry and promotes read-through. |
| dNTPs | 0.5 mM (Standard) | Do not use "starvation" levels (low dNTPs) unless necessary; low dNTPs increase background noise by causing pauses at non-modified sites. |
| Primers | Gene-Specific or Random | Random hexamers can be problematic for stop-profiling due to bias. Gene-specific is preferred for validation. |
Step-by-Step Optimization Workflow
-
Denaturation: Incubate RNA + dNTPs + Primers at 65°C for 5 min , then snap-cool on ice for >1 min. This is non-negotiable to relax the RNA.
-
Buffer Addition: Add RT buffer (pre-warmed to 50°C) to prevent re-folding.
-
Extension: Run the RT reaction at 50–55°C for 50–60 minutes.
-
Troubleshooting: If background is high, increase temp to 60°C (requires SuperScript IV). m1A stops are thermally stable; structural stops are not.[2]
-
Module 3: The "Gold Standard" Validation (Self-Validating System)
You cannot trust an RT-stop alone. It could be a tight knot in the RNA or a degradation fragment. You must prove the stop is caused by a methyl group using ALKBH3 Demethylation .
The Logic:
-
Sample A (+ALKBH3): m1A is removed. RT reads through.
-
Sample B (-ALKBH3): m1A remains. RT stops.
-
Result: The "Stop" peak exists in B but disappears in A.
ALKBH3 Treatment Protocol
-
Buffer: 50 mM HEPES (pH 8.0), 150 µM (NH₄)₂Fe(SO₄)₂ (Iron is the cofactor), 1 mM α-ketoglutarate, 2 mM Ascorbate.
-
Incubation: 37°C for 30–60 minutes.
-
Cleanup: Immediate Phenol:Chloroform extraction or column purification to remove Fe²⁺ (which ruins RNA) and the enzyme before RT.
Module 4: Troubleshooting Guide
Decision Tree: Diagnosing RT Profiles
Caption: Logic flow for distinguishing true m1A arrests from experimental artifacts.
FAQ: Common Failures
Q: My "Input" sample shows stops at the same place as my "IP" (Immunoprecipitated) sample. Why? A: This indicates the stop is likely structural, not m1A-derived. m1A is rare.[3] If every transcript stops there, it's a hairpin.
-
Fix: Compare the "Stop Ratio" (Coverage drop-off). m1A sites should have a significantly sharper drop-off in the IP sample compared to Input.
Q: I see a mutation signature and a stop. Which is it? A: It is both. Even SuperScript reads through m1A occasionally (~10-20% rate).
-
Analysis: Use the stop for quantification (m1A-seq method) but use the mutation signature (A->T or A->C mismatches) as secondary confirmation of the exact nucleotide position.
Q: Can I use Mn²⁺ to enhance the signal? A: No. Mn²⁺ relaxes the enzyme's specificity, allowing it to incorporate incorrect nucleotides and read through the m1A. This decreases your stop signal. Only use Mn²⁺ if you are switching methodologies to "Mutation Profiling" (m1A-MAP).
References
-
Dominissini, D. et al. (2016).[4] "The dynamic N1-methyladenosine methylome in eukaryotic mRNA." Nature. Link
- Foundational paper for m1A-seq (RT-arrest methodology).
-
Li, X. et al. (2017). "Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts."[5] Molecular Cell. Link
- Describes the m1A-MAP method and the use of TGIRT vs. SuperScript.
-
Hauenschild, R. et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research. Link
- Detailed analysis of RT arrest signatures vs.
-
Safra, M. et al. (2017).[4] "The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution." Nature. Link
-
Validation of m1A sites and ALKBH3 demethylase controls.[6]
-
Sources
- 1. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer | MDPI [mdpi.com]
- 3. qian.human.cornell.edu [qian.human.cornell.edu]
- 4. elifesciences.org [elifesciences.org]
- 5. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 6. Epigenetic loss of m1A RNA demethylase ALKBH3 in Hodgkin lymphoma targets collagen, conferring poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
Improving m1A antibody cross-reactivity in immunoprecipitation
Topic: Improving m1A Antibody Specificity & Preventing Cross-Reactivity
Welcome to the m1A Application Support Hub. As a Senior Application Scientist, I often see m1A (N1-methyladenosine) immunoprecipitation datasets discarded due to low signal-to-noise ratios or, worse, published with artifacts that are later retracted. m1A is chemically distinct from m6A, yet it presents two fatal traps for the unprepared: structural cross-reactivity with the mRNA cap and chemical instability (Dimroth rearrangement).
This guide is not a generic protocol; it is a corrective framework designed to isolate true m1A signals from these common biochemical artifacts.
⚠️ Critical Alert: The "Cap" Trap
Issue: You observe a massive enrichment of "m1A" peaks at the Transcription Start Site (TSS) of mRNAs. Diagnosis: This is likely not m1A. It is antibody cross-reactivity with the m7G cap structure.[1]
Early m1A mapping studies reported widespread m1A at the 5' UTR.[1][2][3][4] Subsequent rigorous validation (Safra et al., 2017; Grozhik et al., 2019) revealed that the most commonly used monoclonal m1A antibodies bind the positively charged m7G cap with high affinity.
Action Plan: Differential Diagnostics
Before sequencing, you must validate your antibody's specificity against the cap structure.
| Diagnostic Test | Protocol Summary | Success Criteria |
| Competition Assay | Pre-incubate antibody with 100µM m7GpppG cap analog vs. m1A nucleoside. | Signal loss with m1A only. If m7G reduces signal, your Ab is cross-reactive. |
| Cap-Clip IP | Treat RNA with Cap-Clip Acid Pyrophosphatase (de-capping) prior to IP. | If TSS peaks disappear after de-capping, they were artifacts. |
| Isotype Switch | Compare Monoclonal (e.g., clone D3B8) vs. Polyclonal Ab. | Polyclonals often show less cap bias but higher general background. |
🔬 Module 1: Chemical Stability & The Dimroth Rearrangement
The Science: Unlike m6A, the methyl group on m1A is located on the Watson-Crick face, creating a positive charge. Under alkaline conditions (pH > 7.5) or high heat , m1A undergoes the Dimroth rearrangement, migrating the methyl group to the N6 position to become m6A.[5][6]
The Consequence: If your IP buffer is pH 8.0, you are actively destroying your target and creating false m6A peaks.
Graphviz Logic: The Dimroth Failure Mode
Figure 1: Mechanism of m1A loss via Dimroth Rearrangement. Alkaline conditions catalyze the migration of the methyl group, converting m1A targets into m6A artifacts.
🛠️ Module 2: Optimized m1A Immunoprecipitation Protocol
Standard RIP buffers are too alkaline. Use this modified system.
Buffer Preparation (The "Safe Zone")
-
Lysis/IP Buffer (pH 7.1):
-
20 mM Tris-HCl (pH 7.1 - Critical)
-
150 mM NaCl (Standard stringency)
-
0.5% NP-40 (Non-ionic detergent)
-
2 mM EDTA (Inhibit RNases)
-
Add Fresh: RNase Inhibitor (100 U/mL) + Protease Inhibitor Cocktail.
-
-
High-Stringency Wash Buffer:
-
20 mM Tris-HCl (pH 7.1)
-
350 mM NaCl (Increases specificity)
-
0.1% NP-40
-
Pre-Clearing (Mandatory)
m1A antibodies are prone to non-specific binding due to the positive charge of the modification interacting with negatively charged beads.
-
Incubate RNA lysate with Protein A/G Magnetic Beads (no antibody) for 1 hour at 4°C.
-
Discard beads; keep supernatant.
Antibody Incubation
-
Conjugate 3-5 µg of anti-m1A antibody to fresh magnetic beads for 2 hours at room temperature in PBS (pH 7.2).
-
Wash beads 2x with IP Buffer.
-
Add pre-cleared RNA lysate to antibody-bead complex.
-
Incubate 4 hours at 4°C. Do not incubate overnight. Long incubations increase non-specific background more than specific signal for m1A.
The "Demethylase" Control (Gold Standard Validation)
To prove a peak is real, you must show it disappears when the modification is enzymatically removed.
-
Split your sample:
-
Aliquot A: Standard IP.
-
Aliquot B: Treat with AlkB or ALKBH3 enzyme (demethylases) for 30 min at 37°C before IP.
-
-
Result: True m1A peaks will be significantly reduced in Aliquot B.
📊 Module 3: Post-Sequencing Validation (Misincorporation)
m1A affects reverse transcription (RT). Unlike m6A (which is silent in standard RNA-seq), m1A causes RT arrest or misincorporation (often A-to-T or A-to-C mutations) depending on the enzyme used.
The "Mutation Signature" Workflow:
-
Library Prep: Use a reverse transcriptase prone to read-through mutations (e.g., TGIRT or specialized SuperScript conditions).
-
Bioinformatics: Filter peaks that do not show a high mutation rate at the +1 position relative to the adenosine.
-
High Confidence m1A: IP Enrichment > 2.0 AND Mutation Rate > 10%.
-
Artifact: IP Enrichment > 2.0 BUT Mutation Rate < 1% (Likely m6A or non-specific binding).
-
❓ Frequently Asked Questions (FAQ)
Q: Why do I see m1A peaks in rRNA and tRNA? A: This is expected and serves as a positive control. m1A is highly abundant and conserved in rRNA (e.g., 28S rRNA) and tRNA (position 58). If you do not see these peaks, your IP failed. However, for mRNA analysis, these abundant RNAs must be depleted (ribo-depletion) or bioinformatically masked to avoid sequencing saturation.
Q: Can I use the same protocol for m1A and m6A? A: No. m6A protocols often use pH 7.4–8.0 and overnight incubations. Using an m6A protocol for m1A will trigger the Dimroth rearrangement, converting your m1A into m6A and leading to false-negative m1A results.
Q: My "Input" sample shows high mutation rates at m1A sites. Is this normal? A: Yes. Because m1A causes RT misincorporation, the mutation signature should be visible in the Input (total RNA) as well, though at lower coverage. The IP sample should show enrichment of these mutated reads compared to the background.
Q: How do I block the m7G cap if I can't buy a specific "cap-less" antibody? A: You can use a cap competitor . Add free m7GpppG analog (0.5 mM) to the IP reaction buffer. This saturates the cap-binding sites on the antibody, forcing it to bind only internal m1A sites.
🔗 References
-
Dominissini, D., et al. (2016). The dynamic N(1)-methyladenosine methylome in eukaryotic messenger RNA. Nature.[2][3][7] Link
-
Li, X., et al. (2017). Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts. Molecular Cell. Link
-
Safra, M., et al. (2017). The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution.[7] Nature.[2][3][7] Link[7]
-
Grozhik, A.V., et al. (2019). Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs.[4][8] Nature Communications.[4][8] Link
-
Zhou, H., et al. (2019). m1A_quant: a tool for quantitative analysis of m1A modification from RNA-seq data. Bioinformatics.[1][2][3][4][9] Link
Sources
- 1. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Minimizing RNA Degradation During m1A Enrichment
Topic: Optimization of N1-methyladenosine (m1A) Antibody Enrichment (m1A-MeRIP)
Status: Active Lead Scientist: Senior Application Specialist, Epitranscriptomics Division
Introduction
Welcome to the technical support hub for m1A profiling. As researchers, we know that N1-methyladenosine (m1A) presents a unique dual challenge compared to m6A or m5C:
-
Low Stoichiometry: m1A is significantly less abundant in mRNA than m6A, meaning you are enriching for a "needle in a haystack."
-
Physiochemical Instability: The positive charge of m1A alters RNA secondary structure, and the chemical treatments often used to validate it (like Dimroth rearrangement) are inherently destructive to RNA backbones.
This guide moves beyond standard kit instructions to address the mechanistic causes of degradation during the enrichment (immunoprecipitation) workflow.
Module 1: Pre-Enrichment & Fragmentation Strategy
The Issue: Most degradation detected after sequencing actually occurs before the antibody is ever added. The fragmentation step is the most critical control point.
Q: Should I use chemical or enzymatic fragmentation for m1A-seq?
A: Chemical fragmentation is preferred, but requires strict temperature control.
-
The Logic: Enzymatic fragmentation (e.g., RNase III) can be biased by the secondary structures that m1A stabilizes (like tRNA T-loops or hard hairpins in mRNA). Chemical fragmentation (divalent cations + heat) is random but risky.
-
The Risk: m1A sites are often located in highly structured 5' UTRs. Excessive heat during fragmentation melts these structures but also accelerates hydrolysis, especially if the pH drifts alkaline.
Protocol: Optimized Chemical Fragmentation
-
Buffer: 100 mM ZnCl₂ in 100 mM Tris-HCl (pH 7.0). Avoid Mg²⁺ if possible, as Zn²⁺ is more efficient at lower temperatures.
-
Temperature: 94°C for exactly 3-5 minutes (optimize for 100-150 nt fragments).
-
Stop Solution: Immediate addition of 0.2M EDTA (pH 8.0) and transfer to ice.
-
Why? EDTA chelates the Zn²⁺ immediately. If you let the sample cool slowly without EDTA, hydrolysis continues.
-
Q: My input RNA has a low RIN score. Can I proceed?
A: Stop immediately. For m1A enrichment, starting with a RIN < 7.0 is fatal. Because m1A is rare, degraded RNA creates a "noise floor" of short fragments that antibodies bind non-specifically (sticking to the beads or blocking the antibody).
-
Action: Perform a cleanup using Zymo RNA Clean & Concentrator or similar before fragmentation if RIN is marginal (6.0–7.0).
Module 2: The Immunoprecipitation (IP) Workflow
The Issue: The IP step involves long incubations (4–12 hours) where latent RNases can destroy the sample.
Q: Which buffer composition minimizes degradation while maintaining antibody specificity?
A: You must use a non-stringent, RNase-free IP buffer lacking divalent cations.
Recommended m1A IP Buffer Formulation:
| Component | Concentration | Function | Safety Note |
|---|---|---|---|
| Tris-HCl (pH 7.4) | 10 mM | Buffering | Keep pH neutral; alkaline pH degrades RNA. |
| NaCl | 150 mM | Ionic Strength | Mimics physiological salt; too low = non-specific binding. |
| NP-40 | 0.1% | Detergent | Gentle lysis; disrupts protein clumps without stripping RNA. |
| RNase Inhibitor | 1 U/µL | Protection | CRITICAL: Add fresh before every use. |
| Vanadyl Ribonucleoside | 2 mM | RNase Inhibition | Optional but powerful backup if RNase contamination is high. |
| Mg²⁺ / Mn²⁺ | 0 mM | N/A | EXCLUDE. Promotes metal-ion catalyzed hydrolysis. |
Q: How long should I incubate the antibody with the RNA?
A: Minimize incubation time to 2–4 hours at 4°C. Many protocols suggest overnight incubation. For m1A, this is dangerous. The m1A antibody (typically monoclonal) has high affinity.
-
Technical Insight: The equilibrium binding is reached quickly. Extending beyond 4 hours yields diminishing returns on yield while exponentially increasing the probability of RNase activity.
Visualization: The Low-Degradation Workflow
Figure 1: Optimized m1A-MeRIP-seq workflow emphasizing critical control points (Yellow) to prevent RNA degradation.
Module 3: The "Dimroth Rearrangement" Hazard
The Issue: A common validation step for m1A is the Dimroth rearrangement , which converts m1A to m6A under alkaline conditions (pH > 10) and heat. This is the single biggest source of RNA degradation in m1A studies.
Q: How do I perform Dimroth rearrangement without destroying my library?
A: You cannot prevent degradation entirely, but you can manage it.
-
Standard Protocol: Carbonate buffer (pH 10.3) at 60°C.
-
The Problem: RNA hydrolyzes rapidly at pH > 8.0 with heat.
-
The Solution:
-
Do NOT perform this on your precious IP-enriched sample unless absolutely necessary for validation.
-
Ammonium Bicarbonate Method: Use NH₄HCO₃ instead of Na₂CO₃. It is milder.
-
Time Limit: Do not exceed 60 minutes.
-
Spike-in Controls: You must add a synthetic m1A spike-in RNA to monitor the conversion efficiency. If the spike-in converts but your sample degrades, your input RNA was already compromised.
-
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low RNA Yield post-IP | Over-washing or Bead Loss | Use magnetic racks, not centrifugation. Reduce wash cycles from 5 to 3. |
| High Intergenic Background | Genomic DNA contamination | Treat input with TURBO DNase ; standard DNase I is often insufficient. |
| 5' Bias in Sequencing Reads | RNA degradation (Hydrolysis) | Check fragmentation time. Ensure EDTA was added immediately after heat. |
| No m1A Peaks Detected | Antibody failure or Elution issue | Use m1A nucleoside competition for elution (20mM m1A) instead of heat/SDS. |
| Low Library Complexity | Loss of small fragments | During Ethanol precipitation, add Glycogen (1 µL) or Linear Acrylamide to catch low-conc RNA. |
References
-
Dominissini, D., et al. (2016). "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA." Nature.[1]
- Core reference for the m1A-seq protocol and Dimroth rearrangement chemistry.
-
Li, X., et al. (2016). "Transcriptome-wide mapping reveals reversible and dynamic N1-methyladenosine methylome." Nature Chemical Biology.
- Alternative protocol utilizing specific demethylase treatments for valid
-
Hauenschild, R., et al. (2015). "The reverse transcription signature of N1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research.[2][3]
- Establishes the RT-arrest and mismatch signatures essential for validating th
-
Thermo Fisher Scientific. "RNA Immunoprecipitation (RIP) Kit Technical Guide."
- General guidelines on buffer formul
Sources
Overcoming "hard-to-detect" m1A sites in low-abundance transcripts
This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes experimental rigor, causal explanation, and self-validating workflows over generic advice.
Topic: Overcoming "Hard-to-Detect" m1A Sites in Low-Abundance Transcripts Document ID: TS-M1A-004 Last Updated: February 28, 2026
Executive Summary: The "Dark Matter" of Epitranscriptomics
Detecting N1-methyladenosine (m1A) in low-abundance mRNAs is fundamentally different from detecting m6A. Unlike m6A, which pairs with Uracil, m1A carries a positive charge that blocks Watson-Crick base pairing .[1][2][3] This causes standard Reverse Transcriptase (RT) to arrest (stop) or misincorporate nucleotides.[4]
The Challenge: In low-abundance transcripts, "RT arrest" is indistinguishable from RNA fragmentation or secondary structure artifacts. Furthermore, anti-m1A antibodies are notorious for cross-reacting with the m7G cap and abundant rRNA m1A sites, creating a high-noise floor.
The Solution: This guide moves beyond standard "stop-based" detection. We advocate for m1A-MAP (Mismatch-based mapping) using TGIRT enzymes, validated by Dimroth Rearrangement . This converts a "lack of signal" (stops) into a "positive signal" (mutation signatures), which is quantifiable even in low-read-depth scenarios.
Core Workflow & Logic Map
The following diagram outlines the decision logic for distinguishing true m1A sites from experimental noise.
Figure 1: Logic flow for m1A-MAP. The critical differentiator is the "Sample Splitting" step where the mutation signature must be erased by chemical (Dimroth) or enzymatic (AlkB) treatment to confirm authenticity.
Critical Troubleshooting Guides
Module A: The "Input" Problem (Library Prep)
Symptom: High background noise; reads map almost exclusively to rRNA or 5' UTRs; low complexity libraries.
| Root Cause | Mechanism | Corrective Action |
| rRNA Contamination | m1A is hyper-abundant in rRNA (e.g., 28S rRNA). Even 5% carryover will saturate the anti-m1A antibody, leaving no antibody for your low-abundance mRNA. | Protocol: Perform two rounds of ribodepletion (Ribo-Zero or similar). QC Metric: Do not proceed to IP unless rRNA reads are <2% in a pilot sequencing run. |
| m7G Cap Cross-Reactivity | Anti-m1A antibodies bind the m7G cap of mRNAs, creating false peaks at transcription start sites (TSS). | Protocol: Fragment RNA before Immunoprecipitation (IP). This separates the cap from the internal body of the mRNA. Discard 5' end peaks during bioinformatic filtering unless validated by Dimroth. |
| PCR Duplication | Low input leads to over-amplification of the same few molecules, skewing mutation rates. | Protocol: Use UMIs (Unique Molecular Identifiers) during adapter ligation. Deduplicate reads before calculating mismatch frequencies. |
Module B: The "Detection" Problem (Reverse Transcription)
Symptom: You see "pile-ups" of reads stopping at specific bases, but you cannot distinguish m1A from structure.
The Fix: Switch from SuperScript to TGIRT. Standard RTs (SuperScript) stop at m1A. TGIRT (Thermostable Group II Intron Reverse Transcriptase) reads through m1A but inserts a mutation (mismatch).
-
Why this matters: A "stop" is a lack of data. A "mutation" is a positive data point. In low-abundance transcripts, you need positive data points.
-
The Signature: TGIRT typically induces A-to-T or A-to-C mismatches (depending on strand/context) at the m1A site.
Protocol Check:
-
Enzyme: TGIRT-III (InGex or similar).
-
Conditions: Reaction must be run at 60°C to promote read-through and reduce secondary structure stops.
-
dNTP Concentration: Low dNTPs increase arrest; ensure standard or slightly elevated dNTP concentrations (1 mM) to encourage read-through misincorporation.
Module C: The "Validation" Problem (The Truth Serum)
Symptom: You have candidate sites, but they look like SNPs (Single Nucleotide Polymorphisms).
The Fix: Dimroth Rearrangement. You cannot publish m1A data on low-abundance transcripts without this control.
-
Mechanism: Under alkaline conditions and heat, m1A rearranges to m6A.[1][5]
-
Result: m6A pairs correctly with T (read as A). The mutation signature disappears.[6][7]
Step-by-Step Dimroth Protocol:
-
Buffer: 100 mM Na₂CO₃ / NaHCO₃ (pH 9.2–10.0). Note: pH is critical.
-
Incubation: 60°C – 70°C for 1–2 hours.
-
Cleanup: Ethanol precipitation immediately after neutralization.
-
Readout: If the mutation rate at a site drops from 40% (treated) to <5% (Dimroth), it is a true m1A. If it remains 40%, it is a SNP.
Mechanism Visualization: Why Validation Works
Figure 2: The Dimroth Rearrangement shifts the methyl group from N1 to N6.[1][5] m6A does not block Watson-Crick pairing, restoring the correct sequence readout. This "loss of signal" in the control arm is the ultimate validation.
Frequently Asked Questions (FAQ)
Q1: My m1A peaks are enriched in the 5' UTR. Is this real?
-
Scientist's Answer: Skepticism is warranted. While 5' UTR m1A exists (associated with translation initiation), it is the primary region for antibody cross-reactivity with the m7G cap.
-
Test: Check if the peak is at the exact first transcribed nucleotide. If yes, it is likely a cap artifact. If it is internal to the 5' UTR and validated by Dimroth/AlkB, it is likely real.
Q2: Can I use standard AlkB for demethylation controls?
-
Scientist's Answer: Yes, but wild-type AlkB prefers DNA. For RNA work, use AlkB D135S mutant or ensure the buffer conditions (presence of Fe(II) and α-ketoglutarate) are optimized for RNA demethylation. Incomplete demethylation is a common failure mode, leading to false negatives (signal doesn't disappear).
Q3: What is the minimum sequencing depth for low-abundance transcripts?
-
Scientist's Answer: For m1A-MAP, you need high coverage at the specific site to calculate a mutation rate. We recommend >100x coverage per specific locus. For transcriptome-wide discovery, this often requires >60M reads per sample, or targeted enrichment (e.g., hybrid capture) of your genes of interest before sequencing.
Q4: Why not just use Nanopore (Direct RNA) sequencing?
-
Scientist's Answer: Nanopore is excellent because it detects the modification directly (current blockade). However, for low-abundance transcripts, the throughput of Direct RNA sequencing is often insufficient to get enough coverage on rare targets without massive input material (often >5µg polyA+ RNA). m1A-MAP (PCR-based) remains more sensitive for low-input scenarios.
References
-
Dominissini, D., et al. (2016). "The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA."[8] Nature.
- Significance: Foundational paper establishing m1A prevalence and the Dimroth rearrangement valid
-
Li, X., et al. (2017). "Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts." Molecular Cell.
- Significance: Describes the m1A-MAP protocol using TGIRT for mism
-
Safra, M., et al. (2017). "The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution." Nature.
- Significance: Highlights the issue of antibody cross-reactivity with the cap and structure-induced stops.
-
Zhou, H., et al. (2019). "m1A-seq-P: A method for transcriptome-wide m1A mapping with high sensitivity." Nature Methods.
- Significance: Discusses advanced demethylase (AlkB)
-
Liu, H., et al. (2022). "Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA."[2][5] ACS Chemical Biology.[5]
- Significance: Provides updated protocols for Dimroth rearrangement that cause less RNA degrad
Sources
- 1. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA N1-Methyladenosine (m1A) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-1H-purin-6-amine (1-Methyladenine)
Topic: Solvent Selection, Solubility Optimization, and Stability Protocols Audience: Researchers, Medicinal Chemists, and RNA Biologists Last Updated: February 28, 2026
Executive Summary & Compound Profile
1-Methyl-1H-purin-6-amine (also known as 1-Methyladenine or 1-MeAde ) presents unique solubility challenges compared to canonical purines due to the methylation at the N1 position. Unlike Adenine, which is neutral at physiological pH, 1-MeAde has a pKa of approximately 7.2 – 8.25 [1, 2]. This makes it a significantly stronger base, often existing in a cationic or zwitterionic form in neutral aqueous solutions.
Critical Warning: This compound is susceptible to the Dimroth Rearrangement under alkaline conditions and heat, converting it irreversibly to
Solvent Selection & Solubility Profiling
Use the table below to select the optimal solvent based on your downstream application.
Solubility Data Matrix
| Solvent | Solubility Limit (Approx.) | Dissolution Strategy | Suitability |
| 0.1 M HCl | High (>10 mg/mL) | Instant dissolution via salt formation. | Recommended for aqueous stock if low pH is tolerable. |
| DMSO | ~5 mg/mL [3] | Requires ultrasonication (5-10 mins). | Best for biological assays (dilute <0.5% v/v). |
| Water (pH 7) | ~4.7 mg/mL [3] | Requires heating to 60°C + sonication. | Difficult. Metastable; prone to precipitation upon cooling. |
| Ethanol (95%) | Moderate | Warm gently. | Secondary choice. Use for recrystallization, not stock. |
| DMF | High | Vortex/Sonication. | Alternative to DMSO for synthetic chemistry. |
Decision Logic: Solvent Selection Workflow
Figure 1: Logical workflow for selecting the appropriate solvent carrier based on experimental constraints.
Critical Troubleshooting: The Dimroth Rearrangement
Users frequently report "purity changes" or "peak shifts" in HPLC after heating 1-MeAde. This is rarely degradation but rather a structural isomerization.
-
The Mechanism: Under basic conditions (pH > 9) or high heat, the pyrimidine ring opens and rotates, then re-closes to form the thermodynamically more stable
-methyladenine. -
The Consequence:
-methyladenine has different base-pairing properties (Watson-Crick competent) compared to 1-MeAde (Hoogsteen/blocked), ruining biological validity.
Rearrangement Risk Pathway
Figure 2: The Dimroth Rearrangement pathway. Avoid alkaline heating to prevent conversion to N6-methyladenine [4].
Standard Operating Procedures (SOPs)
Protocol A: Preparation of 20 mM Stock in DMSO (Bio-Assay Ready)
Use this for cell culture or enzyme kinetics where pH neutrality is required upon dilution.
-
Weighing: Accurately weigh 3.0 mg of 1-Methyladenine (MW: 149.15 g/mol ).
-
Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (dimethyl sulfoxide).
-
Note: Do not use "wet" DMSO; moisture reduces solubility.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particles remain, sonicate in a water bath at 35°C for 5-10 minutes.
-
-
Sterilization: If required, pass through a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate with DMSO).
-
Storage: Aliquot into amber vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months) [3].
Protocol B: Preparation of Aqueous Stock (Acid-Assisted)
Use this for analytical standards or biophysical studies.
-
Preparation: Prepare a 0.1 M HCl solution.
-
Dissolution: Add 1-Methyladenine to the acid solution.
-
The basic N1 nitrogen will protonate, forming the hydrochloride salt in situ.
-
-
Confirmation: The solution should clarify almost immediately.
-
Neutralization (Optional): If you must neutralize, dilute into a strong buffer (e.g., 100 mM Phosphate, pH 7.0) immediately before use. Do not neutralize the concentrated stock, or it will precipitate.
Frequently Asked Questions (FAQ)
Q1: My aqueous stock solution precipitated after sitting on the bench for 2 hours. Why? A: 1-Methyladenine is prone to supersaturation in water. While you may have dissolved it with heat initially, it will crash out as it cools if the concentration is near the limit (~4.7 mg/mL).
-
Fix: Re-dissolve by warming to 60°C or add dilute HCl to drop the pH below 4.0.
Q2: Can I autoclave 1-Methyladenine solutions? A: No. Autoclaving involves high heat (121°C). Even at neutral pH, this thermal energy can accelerate hydrolysis or partial rearrangement. Always use sterile filtration (0.22 µm).[2]
Q3: I see a new peak in my HPLC chromatogram after leaving the sample in basic buffer overnight. Is this a contaminant?
A: It is likely
Q4: Why is the pKa of 1-Methyladenine so much higher than Adenine? A: In Adenine (pKa ~3.5), protonation occurs on the N1. In 1-Methyladenine, the N1 is already methylated, locking the molecule in an imino-like tautomer that forces the positive charge to be delocalized across the ring system, significantly increasing basicity (pKa ~7.2-8.25) [1, 5].[3]
References
-
Glen Research. 1-Methyl-Adenine in nucleic acids.[2] Retrieved from [Link]
-
Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine.[3][4][5] Dimroth rearrangement and reversible reduction.[4] Biochemistry, 7(10), 3453-3458. [Link]
-
Zhou, H., et al. (2019).[1] m1A and m1G disrupt A-RNA structure through the intrinsic instability of Hoogsteen base pairs. Nature Structural & Molecular Biology. (Contextualizing the rearrangement in RNA).
Sources
- 1. Frontiers | Methyladenine as a regulator of biomolecular condensation [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. 1-Methyladenosine. Dimroth rearrangement and reversible reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Distinguishing Isomers in the Mass Spectrometer: A Comparative Guide to the Fragmentation Patterns of Adenine and 1-Methyladenine
For researchers in drug development, metabolomics, and nucleic acid chemistry, the precise structural elucidation of biomolecules is paramount. Isomeric differentiation, in particular, presents a significant analytical challenge. Adenine and its N1-methylated counterpart, 1-methyladenine, are a case in point. While sharing the same elemental composition, the positional difference of a single methyl group dramatically alters their biological function and, critically for the analytical scientist, their behavior in a mass spectrometer. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of adenine and 1-methyladenine, offering experimental insights and data to facilitate their unambiguous identification.
The Significance of N1-Methylation
Adenine is a fundamental component of nucleic acids and ATP. In contrast, 1-methyladenine is a modified nucleobase, often found in tRNA, that plays a crucial role in regulating RNA structure and function. The methylation at the N-1 position introduces a positive charge and disrupts the canonical Watson-Crick base pairing. From an analytical perspective, this seemingly minor structural change has a profound impact on the molecule's stability and fragmentation pathways upon energization in a mass spectrometer. Understanding these differences is key to developing robust analytical methods for their individual detection and quantification.
Unraveling the Fragmentation Pathways: A Head-to-Head Comparison
Under collision-induced dissociation (CID) conditions, both protonated adenine ([M+H]⁺, m/z 136) and protonated 1-methyladenine ([M+H]⁺, m/z 150) undergo characteristic fragmentation, but the presence of the N-1 methyl group in the latter introduces unique and diagnostic fragmentation channels.
The Well-Trodde Path: Fragmentation of Protonated Adenine
The fragmentation of protonated adenine is a well-studied process, primarily initiated by protonation at the N-1 position, which is the most basic site. The fragmentation cascade is dominated by two key neutral losses:
-
Loss of Ammonia (NH₃): A primary fragmentation route involves the elimination of ammonia (17 Da), leading to a prominent fragment ion at m/z 119. This is thought to occur through a ring-opening mechanism of the pyrimidine ring.
-
Sequential Losses of Hydrogen Cyanide (HCN): Following the initial loss of ammonia or directly from the precursor ion, a series of hydrogen cyanide (27 Da) eliminations are observed. This "unzipping" of the purine ring structure is a hallmark of adenine fragmentation.
The result is a relatively simple and predictable fragmentation pattern, with the most abundant fragment ions corresponding to these neutral losses.
A Divergent Route: The Impact of N-1 Methylation on Fragmentation
The introduction of a methyl group at the N-1 position of adenine significantly alters the fragmentation landscape. While some fragmentation pathways are shared, new, and often dominant, routes emerge that are characteristic of 1-methyladenine.
-
The Fate of the Methyl Group: The most significant difference is the fragmentation involving the methyl group. We observe a facile loss of a methyl radical (•CH₃, 15 Da) or a neutral methane (CH₄, 16 Da) molecule, although the former is more common in radical cations. However, in CID of even-electron species like the protonated molecule, other pathways can dominate. A key diagnostic fragmentation is the loss of 28 Da, which can be attributed to the elimination of ethylene (C₂H₄) or, more likely in this context, diazomethane (CH₂N₂). A prominent fragment at m/z 109 is often observed, corresponding to the loss of CH₃N.
-
Modified Ring Fragmentation: The presence of the N-1 methyl group also influences the subsequent fragmentation of the purine ring. While losses of HCN can still occur, their relative abundances and the specific sequence of losses may differ from that of adenine.
The fragmentation of 1-methyladenine is thus characterized by a more complex spectrum with additional high-abundance fragment ions directly related to the N-1 methyl substituent.
Quantitative Data at a Glance: A Comparative Table
The following table summarizes the key fragment ions observed in the CID spectra of protonated adenine and 1-methyladenine. The relative abundances are indicative and can vary depending on the experimental conditions (e.g., collision energy, instrument type). The data for 1-methyladenine is compiled from spectra available in the PubChem database.[1][2]
| Precursor Ion (m/z) | Analyte | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| 136 | Adenine | 119 | NH₃ |
| 92 | NH₃ + HCN | ||
| 65 | NH₃ + 2HCN | ||
| 150 | 1-Methyladenine | 133 | NH₃ |
| 122 | C₂H₄ | ||
| 109 | CH₃N | ||
| 95 | C₂H₃N₂ | ||
| 82 | C₃H₄N₂ |
Visualizing the Divergence: Fragmentation Pathway Diagrams
To better illustrate the distinct fragmentation pathways, the following diagrams were generated using Graphviz.
Caption: Fragmentation pathway of protonated adenine.
Caption: Key fragmentation pathways of protonated 1-methyladenine.
Experimental Protocol for Isomer Differentiation
This section provides a detailed methodology for the differentiation of adenine and 1-methyladenine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of adenine and 1-methyladenine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution to the desired concentration range (e.g., 1-1000 ng/mL).
-
Biological Sample Preparation: For analysis in biological matrices (e.g., urine, plasma, cell lysates), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase.
Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of these polar analytes. An example is a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous portion. A representative gradient is as follows:
-
0-1 min: 95% B
-
1-5 min: Gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Gradient back to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.
-
MS Parameters (instrument-specific, requires optimization):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis:
-
Collision Gas: Argon
-
Collision Energy: Optimize for each compound to obtain a characteristic and reproducible fragmentation pattern. A collision energy ramp (e.g., 15-40 eV) can be useful for initial method development.
-
Multiple Reaction Monitoring (MRM) Transitions for Quantification:
-
Adenine: 136 -> 119
-
1-Methyladenine: 150 -> 109 and/or 150 -> 122
-
-
Data Analysis
-
Qualitative Analysis: Compare the full scan MS/MS spectra of the unknown peaks with the reference spectra of adenine and 1-methyladenine standards. The presence of the diagnostic fragment ions for 1-methyladenine (e.g., m/z 109, 122) will confirm its identity.
-
Quantitative Analysis: Use the integrated peak areas of the specified MRM transitions to quantify the concentration of each analyte against a calibration curve prepared with the standards.
Conclusion
The differentiation of adenine and 1-methyladenine by mass spectrometry is a clear demonstration of the power of fragmentation analysis in structural elucidation. The N-1 methyl group in 1-methyladenine acts as a structural "handle," leading to unique and diagnostic fragmentation pathways that are not observed for the canonical adenine base. By carefully optimizing chromatographic and mass spectrometric conditions, researchers can confidently identify and quantify these important biomolecules, even in complex biological matrices. This guide provides a foundational framework for developing such methods, empowering scientists in their pursuit of precise and accurate molecular characterization.
References
-
PubChem. Adenine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Methyladenine. National Center for Biotechnology Information. [Link][1]
-
MassBank of North America (MoNA). 1-Methyladenine. [Link][2]
Sources
A Senior Application Scientist's Guide to NMR Spectral Characterization of 1-Methyladenine vs. N-Methyladenine
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of modified nucleobases is paramount. Among these, distinguishing between constitutional isomers such as 1-methyladenine and N⁶-methyladenine is a frequent analytical challenge with significant biological implications. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of these two isomers, supported by experimental data and a discussion of the underlying chemical principles.
The Biological Significance of Adenine Methylation
N-methylation of adenine is a fundamental biological process. N⁶-methyladenine (m⁶A) is a well-known epigenetic and epitranscriptomic mark in both prokaryotes and eukaryotes, influencing DNA replication, repair, and gene expression.[1] In contrast, 1-methyladenine (m¹A), often resulting from DNA damage by alkylating agents, can disrupt Watson-Crick base pairing and stall DNA replication if not repaired.[1] Given their distinct biological roles, the ability to unambiguously differentiate between these isomers is crucial for research in areas such as cancer biology, neurobiology, and virology.
Comparative ¹H and ¹³C NMR Spectral Data
NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of organic molecules. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of a nucleus. The distinct placement of the methyl group in 1-methyladenine and N⁶-methyladenine leads to characteristic differences in their respective ¹H and ¹³C NMR spectra. The data presented below, compiled from authoritative sources, was acquired in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of purine derivatives.[2][3]
| Assignment | 1-Methyladenine ¹H Chemical Shift (δ, ppm) | N⁶-Methyladenine ¹H Chemical Shift (δ, ppm) | Key Differences and Observations |
| H-2 | ~8.10 | ~8.12 | The chemical shift of the H-2 proton shows minimal difference between the two isomers. |
| H-8 | ~7.95 | ~8.18 | A noticeable downfield shift is observed for the H-8 proton in N⁶-methyladenine compared to 1-methyladenine. |
| -CH₃ | ~3.75 | ~3.40 (broad) | The methyl protons in 1-methyladenine are significantly deshielded (downfield shift) compared to those in N⁶-methyladenine. The broadness of the N⁶-CH₃ signal is due to restricted rotation and potential proton exchange. |
| -NH₂ | ~7.60 (broad) | - | The exocyclic amino protons of 1-methyladenine appear as a broad singlet. This signal is absent in N⁶-methyladenine, which instead has an N-H proton. |
| N⁶-H | - | ~7.55 (broad) | The N-H proton of the methylated amino group in N⁶-methyladenine gives rise to a broad signal. |
| Assignment | 1-Methyladenine ¹³C Chemical Shift (δ, ppm) | N⁶-Methyladenine ¹³C Chemical Shift (δ, ppm) | Key Differences and Observations |
| C-2 | ~152.5 | ~152.7 | Similar to the H-2 proton, the C-2 carbon exhibits a very similar chemical shift in both isomers. |
| C-4 | ~149.0 | ~149.5 | A slight downfield shift is observed for the C-4 carbon in N⁶-methyladenine. |
| C-5 | ~118.0 | ~118.5 | The C-5 carbon in N⁶-methyladenine is slightly deshielded compared to 1-methyladenine. |
| C-6 | ~156.0 | ~155.0 | The C-6 carbon is more shielded (upfield shift) in N⁶-methyladenine. |
| C-8 | ~141.0 | ~140.0 | The C-8 carbon is slightly more shielded in N⁶-methyladenine. |
| -CH₃ | ~38.0 | ~27.5 | The most significant difference is observed in the methyl carbon chemical shifts, with the N1-methyl carbon being substantially deshielded by approximately 10.5 ppm compared to the N⁶-methyl carbon. |
Interpreting the Spectral Differences: A Mechanistic Perspective
The observed differences in chemical shifts can be rationalized by considering the electronic effects of methylation at the N1 versus the N6 position.
Caption: Structural differences and their electronic consequences.
In 1-methyladenine , the methyl group is attached to a nitrogen atom (N1) that is part of the aromatic pyrimidine ring. This introduces a formal positive charge on N1, which is delocalized within the ring. This positive charge strongly deshields the attached methyl group, resulting in its downfield ¹H and ¹³C chemical shifts. The electron-withdrawing effect of the quaternized N1 also influences the chemical shifts of the ring carbons, most notably C2 and C6.
In N⁶-methyladenine , the methyl group is on an exocyclic amino group. The nitrogen atom (N6) is sp² hybridized, and its lone pair of electrons can participate in resonance with the purine ring system. This delocalization of electron density leads to a less pronounced deshielding of the methyl group compared to the N1 position. The methyl group in N⁶-methyladenine is, therefore, observed at a more upfield position in both ¹H and ¹³C NMR spectra.
Experimental Protocol for NMR Analysis
The following is a generalized, step-by-step protocol for the NMR analysis of 1-methyladenine and N⁶-methyladenine.
Caption: A generalized workflow for NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified methyladenine isomer.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for purine derivatives and its residual proton signal at ~2.50 ppm does not typically interfere with the signals of interest.[2][4]
-
Add a small, precisely known amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
For ¹H NMR , a standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to confirm assignments, though they are often not necessary for these simple isomers if pure samples are available.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Compare the observed chemical shifts with the reference data provided in the table above to identify the isomer.
-
Conclusion
The NMR spectral data of 1-methyladenine and N⁶-methyladenine exhibit clear and reproducible differences, particularly in the chemical shifts of the methyl groups and the C6 carbon. These distinctions, rooted in the fundamental electronic consequences of methylation at the N1 versus the N6 position, allow for their unambiguous differentiation. By following a standardized experimental protocol and understanding the principles behind the spectral variations, researchers can confidently characterize these and other methylated nucleobase isomers, advancing our understanding of their critical roles in biology and disease.
References
-
Royal Society of Chemistry. (2025). Supporting Information for Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information for Isotope-labeled purine ribonucleosides as probes for the investigation of structure and dynamics of RNA. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Chen, G., Li, H., & Chen, Y. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. International Journal of Molecular Sciences, 22(7), 3636.
- Rampi, M. A., & Zacchini, S. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
- Greer, E. L., Blanco, M. A., Gu, L., Sendinc, E., & Shi, Y. (2015). DNA N6-methyladenine: a new epigenetic mark in eukaryotes?. Nature structural & molecular biology, 22(9), 659–661.
- van der Kooi, C. W., & van der Zwan, G. (2020). Physico-chemical limitations in experimental investigations. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1809), 20190448.
- van der Hart, J. A., de Jong, W. A., & Baerends, E. J. (2000). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2235-2240.
- Greer, E. L., & Shi, Y. (2012). Biological roles of adenine methylation in RNA.
- Ramsahye, N. A., & Wimperis, S. (2002). Parallel nuclear magnetic resonance spectroscopy.
- Brown, C., Hudson, R. F., & Record, K. A. F. (1978). The reaction between oximes and sulphinyl chlorides: a ready, low-temperature radical rearrangement process. Journal of the Chemical Society, Perkin Transactions 2, 822-828.
- Bothe, J. W., & Brown, R. S. (2004). Magnetic Resonance in Chemistry. Magnetic Resonance in Chemistry, 42(S1).
- Rampersaud, A., & Ahmad, K. (2014). N6-methyladenine: the other methylated base of DNA. Epigenetics, 9(8), 1069–1075.
Sources
Unveiling a Potential Biomarker: A Quantitative Comparison of Urinary 1-Methyladenosine in Cancer vs. Healthy Controls
For researchers, scientists, and drug development professionals, the quest for reliable and non-invasive cancer biomarkers is a paramount objective. Among the myriad of candidates, modified nucleosides, the building blocks of RNA, have emerged as a promising class of molecules. This guide provides an in-depth technical comparison of urinary 1-methyladenosine (m1A), a post-transcriptionally modified nucleoside, as a potential biomarker for various malignancies.
The Significance of 1-Methyladenosine in Oncology
1-methyladenosine (m1A) is a modified nucleoside found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] Its formation is a result of post-transcriptional modification, a crucial process for regulating RNA function and stability.[3] In cancer cells, altered RNA metabolism and increased cell turnover can lead to elevated levels of modified nucleosides, which are then excreted in the urine.[1] This makes urinary m1A a compelling, non-invasive candidate for cancer detection and monitoring.[2][3][4]
The rationale behind investigating urinary m1A lies in its biological origins. Modified nucleosides from degraded RNA are not recycled by salvage pathways and are subsequently excreted.[1] Therefore, their concentration in urine can reflect the rate of RNA turnover and modification within the body, processes often accelerated in cancerous states.[1]
Biochemical Pathway of 1-Methyladenosine Excretion
The journey of 1-methyladenosine from its creation within the cell to its excretion in urine is a multi-step process. It begins with the methylation of adenosine residues in RNA molecules by specific methyltransferase enzymes. When these RNA molecules are eventually degraded, the resulting modified nucleosides, including 1-methyladenosine, are released. Due to their modified structure, they cannot be reincorporated into new RNA strands and are transported out of the cell and into the bloodstream. The kidneys then filter these nucleosides from the blood, leading to their excretion in the urine.
Caption: Biochemical pathway of 1-methyladenosine from synthesis to urinary excretion.
Analytical Methodologies for Quantification
Accurate and sensitive quantification of urinary m1A is critical for its validation as a biomarker. Several analytical techniques have been employed, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[5][6] | High sensitivity and specificity, allows for simultaneous analysis of multiple nucleosides.[5] | Requires sophisticated instrumentation and expertise. |
| HPLC-UV | Chromatographic separation with ultraviolet detection. | Relatively low cost and widely available. | Lower sensitivity and specificity compared to LC-MS/MS, potential for co-eluting interferences. |
| ELISA | Immunoassay based on antibody-antigen recognition.[7][8] | High throughput, relatively simple to perform.[8] | Potential for cross-reactivity, may have lower accuracy than mass spectrometry-based methods. |
For robust and reliable quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its superior sensitivity and specificity.[5][6]
Detailed Experimental Protocol: Urinary 1-Methyladenosine Quantification by LC-MS/MS
This protocol outlines a validated method for the determination of 1-methyladenosine in human urine using LC-MS/MS.[9]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:1 with acetonitrile containing a known concentration of an appropriate internal standard (e.g., isotopically labeled 1-methyladenosine).[6]
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar analytes like modified nucleosides.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9] The specific precursor-to-product ion transitions for 1-methyladenosine and the internal standard are monitored. For 1-methyladenosine, a common transition is m/z 282 > 150.[9]
-
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using standards of known 1-methyladenosine concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Urinary creatinine levels should also be measured to normalize the 1-methyladenosine concentration, accounting for variations in urine dilution.
Caption: Experimental workflow for urinary 1-methyladenosine analysis by LC-MS/MS.
Quantitative Comparison: Cancer vs. Healthy Controls
Numerous studies have reported elevated levels of urinary 1-methyladenosine in patients with various types of cancer compared to healthy individuals.
| Cancer Type | Mean Urinary 1-Methyladenosine Level (nmol/µmol creatinine) | Fold Change vs. Healthy Controls | Reference |
| Healthy Controls | 3.23 (cut-off value) | - | [7][8] |
| Various Cancers | Elevated in 11 out of 25 cases | - | [7][8] |
| Colorectal Cancer | Significantly higher than healthy controls (p<0.01) | - | [4] |
Note: The absolute values can vary between studies due to differences in analytical methods, patient cohorts, and normalization strategies. The trend of elevated levels in cancer patients is a consistent finding.
One study found that in cancer patients, 11 out of 25 cases had elevated urinary 1-methyladenosine levels above the cut-off value of 3.23 nmol/µmol creatinine.[7][8] Another systematic review highlighted that concentrations of cytidine, 1-methyladenosine, and adenosine are higher in colorectal cancer patients than in healthy controls.[4]
Discussion and Future Perspectives
The presented data strongly suggest that urinary 1-methyladenosine holds significant potential as a non-invasive biomarker for cancer. Its elevated levels in the urine of cancer patients reflect the underlying molecular changes associated with tumorigenesis, specifically the increased turnover and modification of RNA.
However, several considerations are crucial for its clinical implementation. Larger-scale validation studies across diverse cancer types and stages are necessary to establish definitive diagnostic and prognostic cut-off values. Furthermore, the influence of other physiological and pathological conditions on urinary m1A levels needs to be thoroughly investigated to ensure specificity.
The continued development and refinement of high-throughput and cost-effective analytical methods, such as advanced LC-MS/MS platforms and potentially more specific immunoassays, will be instrumental in transitioning urinary 1-methyladenosine from a promising research tool to a clinically applicable biomarker. This could ultimately lead to improved early cancer detection, more effective monitoring of treatment response, and better patient outcomes.
References
-
Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA. PubMed. [Link]
-
N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Genes & Diseases. [Link]
-
N1-methyladenosine modification in cancer biology: Current status and future perspectives. Biomedicine & Pharmacotherapy. [Link]
-
Clinician's Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer. MDPI. [Link]
-
Role of Urinary Biomarkers in the Diagnosis of Adenoma and Colorectal Cancer: A Systematic Review and Meta-Analysis. PMC. [Link]
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HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry. [Link]
-
Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. ResearchGate. [Link]
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Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. PubMed. [Link]
-
LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. PMC. [Link]
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- 2. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer [mdpi.com]
- 4. Role of Urinary Biomarkers in the Diagnosis of Adenoma and Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparison of serum and urinary levels of modified nucleoside, 1-methyladenosine, in cancer patients using a monoclonal antibody-based inhibition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural and Nomenclatural Verification of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
Abstract: In the precise fields of chemical research and drug development, the unambiguous identification of a molecule is paramount. A compound's name, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is its ultimate identifier, linking directly to its unique two-dimensional structure and, by extension, its chemical properties and biological activity. This guide provides an in-depth, experience-driven protocol for the verification of the IUPAC name "1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine," serving as a practical framework for researchers. We will deconstruct the nomenclature, compare it with potential alternatives, and outline a self-validating, multi-technique experimental workflow to rigorously confirm the compound's identity.
The Imperative of Precise Nomenclature
In any research endeavor, particularly within drug discovery and development, the molecular structure is the foundation upon which all data is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of research programs. The IUPAC system of nomenclature is the globally accepted standard for ensuring that a chemical name corresponds to one, and only one, molecular structure.[1] This guide uses this compound as a case study to illustrate the principles and practices of structural verification.
Deconstructing the IUPAC Name
Let us first dissect the name "this compound" to understand the structural information it encodes. This process is the first step in verifying its accuracy.
-
Parent Hydride: Purine : The core of the molecule is a purine, a heterocyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring.[2][3] The standard numbering system for purine is critical and must be known to correctly place substituents.[2]
-
Saturation: 2,3,6,7-tetrahydro : The "tetrahydro" prefix indicates the addition of four hydrogen atoms to the parent purine structure, saturating four positions. The locants (2, 3, 6, and 7) specify that the double bonds normally present at these positions in the aromatic purine ring are now single bonds.
-
Indicated Hydrogen: 1H : In heterocyclic systems, the position of a hydrogen atom on a nitrogen that could potentially be located on different atoms via tautomerization must be specified.[4] "1H" indicates that the nitrogen at position 1 of the purine ring bears a hydrogen atom.
-
Principal Characteristic Group: 6-amine : The suffix "-amine" denotes a primary amine group (-NH2) attached to the purine core.[5] The locant "6" pinpoints its location on the 6th carbon of the purine ring.
-
Substituent: 1-methyl : A methyl group (-CH3) is attached to the purine ring. The locant "1" specifies that it is bonded to the nitrogen at position 1, replacing the indicated hydrogen.
Combining these pieces, the name describes a purine ring system that is saturated at the 2, 3, 6, and 7 positions, has an amine group at position 6, and a methyl group on the nitrogen at position 1.
Comparative Analysis: IUPAC Name vs. Potential Alternatives
Ambiguities can arise from non-systematic or outdated naming conventions. It is crucial to distinguish the correct IUPAC name from plausible, yet incorrect, alternatives.
| Name/Descriptor | Analysis of Accuracy | Rationale for Error/Ambiguity |
| This compound | Correct (PIN) | This is the Preferred IUPAC Name (PIN). It unambiguously describes the specific constitutional isomer and tautomer. The use of "tetrahydro" with specific locants and the "1H" designator for the parent purine are key.[4] |
| 1-methyl-6-amino-2,3,6,7-tetrahydropurine | Ambiguous | While conveying the core components, this name is less precise. Using "amino" as a prefix is acceptable, but "-amine" as a suffix is preferred for the principal functional group.[5] The "1H" is missing, creating tautomeric ambiguity. |
| N1-methyl-6-amino-tetrahydropurine | Highly Ambiguous / Incorrect | The locants for the "tetrahydro" part are missing, making it impossible to know which of the many possible isomers is being referred to. "N1" is redundant when the locant "1" already points to a nitrogen. |
| 1-methyladenine (saturated) | Incorrect / Trivial | "Adenine" is the common name for 6-aminopurine. While useful in biochemistry, it does not specify the saturation state. Adding "(saturated)" is non-systematic and imprecise. The name 1-methyladenine correctly refers to 1-methyl-1H-purin-6-amine.[6] |
The Self-Validating Experimental Workflow: A Multi-Technique Approach
Trust in a compound's identity is achieved when multiple, independent lines of evidence converge on a single, unambiguous structure. This constitutes a self-validating system. Below is a detailed workflow for confirming the structure of this compound.
Workflow Overview
The logical flow of the verification process is designed to first establish purity and molecular formula before elucidating the detailed connectivity and stereochemistry.
Caption: Experimental workflow for structural and nomenclatural verification.
Step-by-Step Experimental Protocols
Protocol 1: Purity and Molecular Formula Determination
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the sample.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at 260 nm.
-
Procedure: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile. Inject 5 µL. Run a 20-minute gradient from 5% B to 95% B.
-
Success Criterion: A single major peak accounting for >95% of the total integrated area.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the exact mass and confirm the molecular formula.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Mass: The molecular formula for this compound is C6H11N5. The expected monoisotopic mass for [M+H]⁺ (C6H12N5⁺) is 154.1142 .
-
Procedure: Infuse the HPLC eluent directly into the mass spectrometer or inject a dilute solution of the sample.
-
Success Criterion: Observation of a molecular ion with m/z within 5 ppm of the calculated exact mass.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and connectivity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O).
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Expected Spectral Features and Interpretation:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key HMBC/COSY Correlations | Interpretation |
| ¹H | ~3.0 - 3.2 | Singlet | 3H | HMBC to C2, C6 | N1-Methyl protons. |
| ¹H | ~3.5 - 4.0 | Multiplet | 2H | COSY to C3-H, HMBC to C2, C4 | C2-Methylene protons. |
| ¹H | ~2.5 - 3.0 | Multiplet | 2H | COSY to C2-H, HMBC to C4, C5 | C3-Methylene protons. |
| ¹H | ~4.5 - 5.0 | Multiplet | 1H | COSY to C7-H, HMBC to C5, C8 | C6-Methine proton. |
| ¹H | ~3.8 - 4.2 | Multiplet | 2H | COSY to C6-H, HMBC to C5, C8 | C7-Methylene protons. |
| ¹H | ~6.5 - 7.0 | Broad Singlet | 2H | HMBC to C6 | C6-Amine protons (-NH2). |
| ¹H | ~7.8 - 8.0 | Singlet | 1H | HMBC to C4, C5, C6, C7 | C8-Methine proton. |
| ¹³C | ~30 | Quartet | - | HSQC to N1-Methyl protons | N1-Methyl carbon. |
| ¹³C | ~40-45 | Triplet | - | HSQC to C2-Methylene protons | C2-Methylene carbon. |
| ¹³C | ~25-30 | Triplet | - | HSQC to C3-Methylene protons | C3-Methylene carbon. |
| ¹³C | ~50-55 | Doublet | - | HSQC to C6-Methine proton | C6-Methine carbon. |
| ¹³C | ~45-50 | Triplet | - | HSQC to C7-Methylene protons | C7-Methylene carbon. |
| ¹³C | ~150 | Singlet | - | HMBC from C8-H, C2-H, C3-H | C4-Quaternary carbon. |
| ¹³C | ~118 | Singlet | - | HMBC from C6-H, C7-H, C8-H | C5-Quaternary carbon. |
| ¹³C | ~140 | Doublet | - | HSQC to C8-Methine proton | C8-Methine carbon. |
-
Causality in Experiment Choice: A ¹H NMR alone is insufficient. A COSY (Correlation Spectroscopy) experiment is essential to establish which protons are coupled (i.e., adjacent to each other), for example, confirming the C2-H₂ / C3-H₂ and C6-H / C7-H₂ spin systems. An HSQC (Heteronuclear Single Quantum Coherence) experiment maps each proton directly to its attached carbon, confirming the assignments in the table. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, which is how we can definitively place the N1-methyl group (by observing a correlation from its protons to C2 and C6) and link the different parts of the ring system together.
Conclusion
The name "this compound" is a precise descriptor of a specific chemical entity. This guide has demonstrated that verifying such a name is not a mere academic exercise but a critical component of scientific rigor. By systematically deconstructing the nomenclature and employing a self-validating suite of analytical techniques—HPLC for purity, HRMS for molecular formula, and a combination of 1D and 2D NMR for structural elucidation—a researcher can be confident in the identity of their material. This rigorous, evidence-based approach underpins the integrity of all subsequent experimental data and is a hallmark of excellence in chemical and pharmaceutical research.
References
-
Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. Available at: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]
-
IUPAC Compendium of Chemical Terminology. (2014). Purine bases. Available at: [Link]
-
Wikipedia. Purine. Available at: [Link]
-
Chemistry LibreTexts. (2025). Naming Amines. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Purin-6-amine, N-methyl-. Available at: [Link]
-
Matrix Fine Chemicals. 1-METHYL-1H-PURIN-6-AMINE. Available at: [Link]
-
PubChem. 1-Methyl-1,2,3,6-tetrahydropyridine. Available at: [Link]
Sources
- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-METHYL-1H-PURIN-6-AMINE | CAS 5142-22-3 [matrix-fine-chemicals.com]
Safety Operating Guide
Operational Guide for the Safe Handling and Disposal of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
For researchers and drug development professionals, managing modified purine analogues requires moving beyond standard Good Laboratory Practices (GLP) into targeted antimetabolite safety protocols. 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine (CID 917) [6] is a highly specific, reduced, and alkylated purine derivative. Because of its structural properties, improper handling or disposal poses significant environmental and occupational health risks.
This guide provides immediate, field-proven logistical information to ensure your laboratory remains compliant with Environmental Protection Agency (EPA) regulations while safeguarding personnel.
Mechanistic Toxicology & Hazard Profile
To handle a chemical safely, one must understand why it is hazardous. This compound shares a structural backbone with 1-methyladenine, an alkylated purine known for its cytotoxic and mutagenic potential [5].
The N1-methylation prevents standard Watson-Crick base pairing, while the tetrahydrogenated ring alters the planar geometry of the purine scaffold. If inhaled or ingested, these molecules can act as antimetabolites. Upon intracellular phosphorylation, they may be misincorporated into nucleic acids by DNA/RNA polymerases, leading to polymerase stalling, DNA damage response activation, and ultimately, cell cycle arrest [5].
Fig 1: Mechanistic pathway of alkylated purine analogue cytotoxicity and cell cycle arrest.
Operational Safety & Engineering Controls
Because this compound is typically handled as a dry powder, the primary occupational hazard is the generation of respirable dust [1]. All manipulations of the dry powder must be performed within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood.
Table 1: Quantitative PPE and Engineering Control Requirements
| Protection Category | Specification / Standard | Causality & Rationale |
| Respiratory | NIOSH-approved N95 or P100 respirator | Required only if handling outside a ventilated enclosure to prevent inhalation of mutagenic dust [1]. |
| Hand Protection | Nitrile gloves (Double-gloving) | Purine amines can permeate compromised gloves. Double-gloving ensures a sterile inner layer if the outer layer is contaminated or torn. |
| Eye Protection | ANSI Z87.1 compliant safety goggles | Prevents ocular absorption and mucosal irritation from airborne particulates [1]. |
| Storage Temp | 2°C to 8°C (Refrigerated) | Maintains chemical stability and prevents thermal degradation into hazardous nitrogen oxides (NOx) [1]. |
Self-Validating Spill Response Workflow
In the event of a powder spill, standard dry sweeping is strictly prohibited, as it generates highly hazardous aerosols. Execute the following self-validating protocol:
-
Evacuate and Isolate: Immediately clear personnel from the area to allow any aerosolized powder to settle.
-
PPE Upgrade: Don a P100 respirator, safety goggles, and double nitrile gloves.
-
Dust Suppression (Critical Step): Cover the spilled powder with absorbent pads slightly dampened with a compatible solvent (e.g., 70% ethanol or water). Causality: Dampening the powder increases the mass and cohesion of the particles, entirely preventing aerosolization during physical cleanup.
-
Collection: Use a non-sparking scoop to transfer the dampened material into a rigid, sealable hazardous waste container [1].
-
Decontamination: Scrub the surface with a 10% bleach solution, followed by a soap and water wash.
-
Validation Checkpoint: Visually inspect the area using a contrasting background (e.g., swabbing with a dark cloth) to ensure zero white powder residue remains before removing the isolation barrier.
Comprehensive Disposal Procedures (RCRA Compliance)
Under the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework, laboratories must manage this chemical as hazardous waste [2]. It cannot be drain-disposed or placed in standard municipal trash [3].
Fig 2: RCRA-compliant cradle-to-grave disposal workflow for hazardous laboratory chemicals.
Protocol A: Solid Waste (Powders, Vials, and Contaminated PPE)
-
Segregation: Ensure the waste is kept strictly away from strong oxidizing agents. Causality: Purine amines can undergo rapid exothermic oxidation when exposed to strong oxidizers, potentially leading to fires or the release of toxic nitrogen oxide (NOx) gases [1].
-
Packaging: Place all residual powder, contaminated weigh boats, and primary gloves into a clear, leak-proof polyethylene bag. Double-bag and seal tightly [3].
-
Containment: Place the sealed bags into a designated, chemically compatible solid waste pail (e.g., a 5-gallon HDPE bucket).
Protocol B: Liquid Waste (Aqueous or Solvent Solutions)
-
Transfer: Funnel liquid waste into a compatible High-Density Polyethylene (HDPE) carboy.
-
Headspace Management: Fill the carboy to a maximum of 90% capacity . Causality: Leaving 10% headspace accommodates the thermal expansion of vapors, preventing pressure buildup, container rupture, and subsequent hazardous exposure [4].
-
Closure: Keep the container tightly capped at all times unless actively adding waste [3].
Final Labeling and Logistics
-
Labeling: Affix a standard RCRA "Hazardous Waste" tag to the container. Explicitly write the full chemical name: "this compound". Do not use abbreviations, chemical formulas, or shorthand, as this violates EPA transport regulations [4].
-
Storage: Store the labeled waste in a designated Secondary Containment area below eye level [3].
-
Disposal Timeline: Adhere strictly to the 90-day accumulation limit (or 180-day limit for Small Quantity Generators) before transferring the waste to a licensed hazardous waste disposal facility [4].
References
-
Environmental Protection Agency (EPA). "Hazardous Waste." US EPA. Available at:[Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at:[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental. Available at:[Link]
-
KingDraw. "1-Methyl-2,3,6,7-tetrahydropurin-6-amine - Compound Encyclopedia." KingDraw Chemical Database. Available at: [Link]
Personal protective equipment for handling 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
Executive Safety Summary & Hazard Identification
Chemical Identity Note: The systematic name 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine refers to a reduced purine derivative. It is structurally analogous to 1-Methyladenine (CAS 5142-22-3) and other methylated purine bases found in RNA processing.
Operational Hazard Banding: While specific toxicological data for the tetrahydro variant may be limited, purine analogs function as nucleoside mimics. They possess the intrinsic potential to intercalate into DNA or inhibit enzymatic pathways (e.g., adenosine deaminase). Therefore, you must handle this compound using Occupational Exposure Band (OEB) 3 protocols (Potent/Toxic) until specific LD50/mutagenicity data proves otherwise.
Primary Risks:
-
Bioactivity: Potential interference with nucleic acid synthesis (genotoxicity).[1]
-
Physical State: Fine crystalline powder; high risk of aerosolization and static charge buildup.
-
Route of Entry: Inhalation (dust) and Dermal absorption (enhanced when dissolved in DMSO/organic solvents).
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. Your PPE must adapt to the physical state of the chemical.
| Protection Zone | Solid State (Weighing/Transfer) | Solution State (Dissolved in DMSO/Buffer) | Scientific Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) Preferred: Handle strictly inside a Biosafety Cabinet (BSC) or Fume Hood. | Surgical Mask (if in hood) Note: Aerosol risk decreases in solution, but splash risk increases. | Purine dusts are micron-sized and penetrate standard masks. Solutions require splash protection. |
| Dermal (Hands) | Single Nitrile Gloves (4-6 mil) Technique: Taped cuffs recommended. | Double Gloving Required Inner: Nitrile (4 mil) Outer: Nitrile (extended cuff) or Neoprene. | Critical: DMSO (common solvent for purines) permeates nitrile in <5 mins, carrying the toxin through the skin. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Glasses | Goggles seal against airborne dust. Face shields protect against liquid splashes that goggles might miss. |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Chemical Resistant Apron (if handling >100mL) | Cotton lab coats absorb liquids; Tyvek sleeves prevent wrist exposure during pipetting. |
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the compound during the most critical risk phase: Solubilization .
Phase A: Preparation & Weighing (The "Red Zone")
-
Engineering Control: Use a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Static Control (Crucial): Reduced purines are often dry, static-prone powders. Use an anti-static gun or ionizing bar inside the balance chamber before weighing to prevent "powder fly-out."
-
Taring: Tare the vial with the cap on. Open the vial only inside the hood.
Phase B: Solubilization
-
Solvent Choice: If using DMSO (Dimethyl sulfoxide), remember it is a penetration enhancer. It will drag the 1-methyl-purine derivative through your skin barriers instantly upon contact.
-
Technique: Add solvent down the side of the vial to minimize aerosol displacement. Vortex with the cap parafilmed .
Phase C: Waste Disposal
-
Solid Waste: Dispose of weighing boats and contaminated gloves in a dedicated "Hazardous Dry Waste" bin (Yellow bag/box).
-
Liquid Waste: Collect in a dedicated container labeled "Purine/Nucleoside Analog Waste." Do not mix with bleach unless specified, as some nitrogenous bases can form chloramines.
-
Destruction: Incineration is the only validated method for complete destruction of the purine ring structure.
Visualizing the Safety Workflow
The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment is never broken.
Figure 1: Containment workflow emphasizing the "Red Zone" where the powder is exposed.
Emergency Response Protocols
Scenario A: Powder Spill (Dry)
-
Do NOT sweep. Sweeping creates aerosols.
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Wipe up the damp slurry and place it in a hazardous waste bag.
-
Clean the area with 10% bleach followed by 70% ethanol.
Scenario B: Dermal Exposure (DMSO Solution)
-
Immediate Action: Remove contaminated gloves/clothing immediately. Do not roll sleeves over the face.
-
Wash: Rinse skin with copious amounts of water for 15 minutes.[2] Avoid using soap initially if DMSO is involved, as some surfactants can further enhance penetration.
-
Medical: Seek medical attention. Provide the SDS for 1-Methyladenine as the reference compound if the specific analog SDS is unavailable.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79139, 1-Methyladenine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
